Precision Pharmacokinetics: The Analytical and Mechanistic Profile of 13C-Labeled Gimeracil Derivatives
Executive Rationale In the landscape of fluoropyrimidine-based chemotherapy, the modulation of drug catabolism is as critical as the cytotoxic agent itself. Gimeracil (5-chloro-2,4-dihydroxypyridine, or CDHP) is a potent...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Rationale
In the landscape of fluoropyrimidine-based chemotherapy, the modulation of drug catabolism is as critical as the cytotoxic agent itself. Gimeracil (5-chloro-2,4-dihydroxypyridine, or CDHP) is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD) 1[1]. As a core component of the oral chemotherapeutic combination S-1 (tegafur/gimeracil/oteracil), gimeracil dictates the bioavailability and half-life of 5-fluorouracil (5-FU) 2[2].
To accurately model the pharmacokinetic (PK) profile of gimeracil during clinical trials and therapeutic drug monitoring, researchers require absolute quantification methods. The deployment of stable isotope-labeled internal standards (SIL-IS), specifically 13C-labeled gimeracil derivatives (e.g., Gimeracil-13C3), has become the gold standard 3[3]. This whitepaper dissects the mechanistic biology of gimeracil, details its clinical PK parameters, and provides a rigorously validated, self-correcting LC-MS/MS protocol utilizing 13C-gimeracil.
Mechanistic Foundation: DPD Inhibition
To understand the analytical requirements of gimeracil, one must first understand its biological target. Approximately 90% of administered 5-FU is rapidly catabolized in the liver by DPD into dihydrofluorouracil (DHFU), which is subsequently broken down into the toxic metabolite α-fluoro-β-alanine (FBAL) 2[2]. FBAL accumulation is heavily implicated in 5-FU-induced cardiotoxicity and neurotoxicity.
Gimeracil acts as a competitive inhibitor, binding directly to the active site of DPD1[1]. This reversible blockade prevents the degradation of 5-FU, amplifying its plasma concentration by approximately 3-fold compared to tegafur monotherapy, despite using a significantly lower prodrug dose 4[4].
Figure 1: 5-FU catabolism pathway and competitive DPD inhibition by Gimeracil.
Pharmacokinetic Profile of Gimeracil
Clinical efficacy relies on maintaining gimeracil concentrations above the inhibitory threshold for DPD throughout the dosing interval. Below is a summary of the quantitative PK data for gimeracil following oral administration of S-1.
Pharmacokinetic Parameter
Observed Value Range
Clinical / Analytical Significance
Time to Peak (
Tmax
)
1.5 – 3.3 hours
Rapid absorption requires early and frequent plasma sampling during Phase I PK profiling 5[5].
Half-Life (
t1/2
)
3.3 – 5.8 hours
Reversibility of DPD inhibition is observed within ~48 hours as gimeracil is cleared 4[4].
Analytical Recovery
78.3 ± 5.9%
Protein precipitation methods yield consistent extraction, necessitating an internal standard to correct for the ~22% loss 6[6].
Matrix Effect (LC-MS)
-8.9% to +7.8%
Co-eluting endogenous plasma components cause minor ion suppression/enhancement, mitigated by 13C-labeling 6[6].
The Rationale for 13C-Isotopic Labeling
In mass spectrometry, the choice of internal standard dictates the reliability of the assay. While deuterium (2H) labeling is common, it is susceptible to hydrogen-deuterium (H/D) exchange in protic solvents (like methanol or water) and biological matrices. This exchange alters the mass-to-charge (
m/z
) ratio unpredictably, destroying quantitative accuracy.
Why 13C3-Gimeracil?
Chemical Stability: Carbon-13 isotopes are integrated directly into the pyrimidine ring skeleton of gimeracil. They do not exchange with the solvent, ensuring absolute structural and isotopic stability during sample preparation.
Mass Shift Causality: A mass shift of +3 Da (via 13C3) is specifically engineered to bypass the M+1 and M+2 natural isotopic distributions of unlabeled gimeracil 3[3]. This guarantees zero cross-talk in the MS/MS quadrupole (Q1) selection window.
Co-elution & Matrix Effect Cancellation: Because 13C3-gimeracil is chemically identical to the endogenous analyte, it co-elutes at the exact same retention time on a C18 column. Any ionization suppression caused by co-eluting plasma phospholipids affects both the analyte and the SIL-IS equally. By calculating the ratio of their peak areas, the matrix effect mathematically cancels out.
Self-Validating LC-MS/MS Experimental Protocol
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . Every step includes a mechanistic justification to prevent systemic errors during the simultaneous determination of gimeracil 6[6].
Figure 2: Self-validating LC-MS/MS sample preparation and analysis workflow.
Step-by-Step Methodology
Phase 1: Matrix Preparation & Spiking
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.
Spike SIL-IS: Add 10 µL of 13C3-Gimeracil working solution (e.g., 100 ng/mL).
Causality: Spiking the internal standard directly into the raw plasma prior to any solvent addition establishes the self-validating recovery system. Any subsequent volumetric losses or thermal degradation will affect both the endogenous analyte and the SIL-IS equally, preserving the critical peak area ratio.
Phase 2: Protein Precipitation (The "Crash")
3. Solvent Addition: Add 150 µL of ice-cold Methanol to the spiked plasma.
Causality: Methanol is specifically chosen over acetonitrile because it efficiently disrupts protein-drug binding (crashing out albumin and globulins) while maintaining the solubility of highly polar pyrimidine derivatives like gimeracil6[6].
Agitation: Vortex vigorously for 2 minutes to ensure complete denaturation.
Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.
Phase 3: LC-MS/MS Selected Reaction Monitoring (SRM)
6. Chromatography: Inject 10 µL onto an inertsil ODS-3 C18 column. Use a mobile phase of 1.0% formic acid in water and methanol (80/20, v/v) at a flow rate of 0.3 mL/min 6[6].
7. Detection: Operate the mass spectrometer in positive-ion mode using Selected Reaction Monitoring (SRM).
Validation Check: Run a "Blank Matrix + IS" sample before the main batch. This proves that no endogenous plasma peaks interfere at the gimeracil retention time, validating the specificity of the assay.
By adhering to this protocol, researchers ensure that the PK data driving dose-optimization for S-1 and other 5-FU therapies is grounded in absolute, artifact-free quantification.
References
Patsnap Synapse. What is the mechanism of Gimeracil? Retrieved from:[Link]
Taylor & Francis. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients. Retrieved from:[Link]
PubMed / NIH. A phase I study evaluating the effect of CDHP as a component of S-1 on the pharmacokinetics of 5-fluorouracil. Retrieved from:[Link]
Karger Publishers. New Perspectives in the Treatment of Advanced Gastric Cancer: S-1 as a Novel Oral 5-FU Therapy. Retrieved from:[Link]
ResearchGate. Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from:[Link]
Synthesis pathway of 3-Cyano Gimeracil-13C3 Methyl Ether
An In-Depth Technical Guide to the Synthesis Pathway of 3-Cyano Gimeracil-13C3 Methyl Ether Executive Summary The precise quantification of chemotherapeutic agents and their modulators in pharmacokinetic studies relies h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis Pathway of 3-Cyano Gimeracil-13C3 Methyl Ether
Executive Summary
The precise quantification of chemotherapeutic agents and their modulators in pharmacokinetic studies relies heavily on Stable Isotope-Labeled (SIL) internal standards. 3-Cyano Gimeracil-13C3 Methyl Ether (CAS: 1391054-70-8) serves as a critical advanced intermediate and SIL standard in the bioanalysis of Gimeracil. Gimeracil is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), formulated in the oral fluoropyrimidine derivative S-1 (Teysuno™) to prevent the premature catabolic degradation of 5-fluorouracil (5-FU)[1].
This whitepaper details a highly regioselective, self-validating synthetic pathway for 3-Cyano Gimeracil-13C3 Methyl Ether. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality, isotopic mapping, and thermodynamic control required to successfully yield the 5-chloro-4-methoxy-2-oxo-(4,5,6-13C3)1,2-dihydropyridine-3-carbonitrile target[2].
Retrosynthetic Strategy & Isotopic Mapping
The primary challenge in synthesizing the 13C3-labeled variant is ensuring that the isotopic labels are exclusively positioned at C4, C5, and C6 of the pyridone ring (CO[13C]1=C(C#N)C(=O)N[13CH]=[13C]1Cl).
A naive approach might attempt the condensation of cyanoacetamide with a 13C3-labeled ethyl propiolate. However, Michael addition of the active methylene to the
β
-carbon of the propiolate inevitably yields the undesired 6-hydroxy-2-pyridone isomer.
To enforce absolute regiocontrol and yield the 4-hydroxy isomer, we must utilize a Dieckmann-type cyclocondensation . By reacting 13C3-ethyl 3-aminoacrylate with ethyl cyanoacetate , the amine dictates the initial N-acylation, forcing the active methylene to attack the ester exclusively at the C4 position. This guarantees the correct placement of the 13C labels and the required oxygenation pattern[3].
Caption: Retrosynthetic pathway mapping the 13C3 isotopic labels from the target molecule back to the critical 3-carbon precursor.
Mechanistic Pathway & Causality
Step 1 & 2: Enamine Formation and Regioselective Cyclocondensation
The synthesis begins with the preparation of 13C3-ethyl 3-aminoacrylate from 13C3-ethyl 3-oxopropanoate and ammonium acetate. This enamine is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide (NaOEt).
Causality of the Base: NaOEt is chosen because it is strong enough to deprotonate the active methylene of the N-acylated intermediate, but its conjugate acid (ethanol) matches the solvent, preventing transesterification side reactions. The intramolecular nucleophilic attack of the carbanion on the 13C-labeled ester forms the 6-membered ring, which rapidly tautomerizes to the thermodynamically stable 4-hydroxy-2-pyridone core.
Caption: Mechanistic flow of the regioselective Dieckmann-type cyclocondensation ensuring 4-hydroxy placement.
Step 3: Chemoselective O-Methylation
The 4-hydroxy-2-pyridone exhibits ambient nucleophilicity (capable of both N- and O-alkylation).
Causality of Reagents: We utilize Dimethyl Sulfate (Me2SO4) and Potassium Carbonate (K2CO3) in N,N-Dimethylformamide (DMF). According to Pearson's Hard Soft Acid Base (HSAB) theory, the "hard" nature of the methyl sulfate electrophile preferentially reacts with the "hard" oxygen nucleophile over the "softer" nitrogen. DMF, a polar aprotic solvent, optimally solvates the potassium cation, leaving the oxygen anion highly reactive.
Step 4: Electrophilic Aromatic Chlorination
The final step requires the precise installation of a chlorine atom at the C5 position.
Causality of Reagents: Sulfuryl chloride (SO2Cl2) in glacial acetic acid is utilized[2]. SO2Cl2 provides a controlled, gradual release of electrophilic chlorine. The C5 position is highly activated toward electrophilic aromatic substitution by the strong electron-donating resonance effect of the C4-methoxy group. Glacial acetic acid acts as a polar, protic solvent that stabilizes the transient Wheland intermediate without reacting with the chlorinating agent.
Protocol 1: Synthesis of 4-Hydroxy-2-oxo-(4,5,6-13C3)1,2-dihydropyridine-3-carbonitrile
Preparation: In an oven-dried 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.1 eq) in anhydrous ethanol (100 mL) under an argon atmosphere to generate NaOEt.
Addition: Slowly add ethyl cyanoacetate (1.0 eq) followed by 13C3-ethyl 3-aminoacrylate (1.0 eq).
Reaction: Heat the mixture to reflux (75 °C) for 6 hours. Self-Validation: The reaction mixture will transition from a clear solution to a thick, pale-yellow suspension as the sodium salt of the pyridone precipitates.
Workup: Cool the mixture to 0 °C. Acidify cautiously with 2N aqueous HCl to pH 2-3. The free 4-hydroxy-2-pyridone-13C3 will precipitate out. Filter, wash with cold diisopropyl ether, and dry under vacuum at 50 °C.
Protocol 2: Synthesis of 4-Methoxy-2-oxo-(4,5,6-13C3)1,2-dihydropyridine-3-carbonitrile
Preparation: Suspend the product from Protocol 1 (1.0 eq) and anhydrous K2CO3 (1.5 eq) in dry DMF (50 mL).
Addition: Dropwise, add Dimethyl Sulfate (1.2 eq) over 15 minutes. Caution: Me2SO4 is highly toxic; perform strictly in a fume hood.
Reaction: Heat the mixture to 50 °C for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). Self-Validation: The disappearance of the highly polar starting material spot confirms complete O-methylation.
Workup: Quench by pouring the mixture into 200 mL of ice water. Stir vigorously for 30 minutes to destroy excess Me2SO4. Filter the resulting white precipitate, wash with distilled water, and dry.
Protocol 3: Synthesis of 3-Cyano Gimeracil-13C3 Methyl Ether (Chlorination)
Preparation: Add the 4-methoxy derivative from Protocol 2 (1.0 eq) to a 100 mL flask containing glacial acetic acid (8 volumes). Cool the mixture to below 15 °C using an ice bath[2].
Addition: Slowly add Sulfuryl Chloride (SO2Cl2, 1.15 eq) dropwise. Self-Validation: Control the titration rate to ensure the internal temperature does not exceed 15 °C, preventing over-chlorination or oxidative side reactions[2].
Reaction: After addition, stir for 30 minutes at 15 °C, then heat to 52 ± 2 °C and hold for 4 hours.
Workup: Cool the reaction to 20 °C and stir for an additional 2 hours. Filter the precipitated solid, wash the filter cake thoroughly with cold water to remove residual acetic acid, and dry at 80 °C under atmospheric pressure to yield the final 3-Cyano Gimeracil-13C3 Methyl Ether as a light yellow/white powder[2].
The Analytical Backbone of DPD Inhibition Profiling: The Role of 3-Cyano Gimeracil-13C3 Methyl Ether in LC-MS/MS Workflows
Executive Summary In the landscape of fluoropyrimidine-based oncology, mastering the pharmacokinetics of 5-fluorouracil (5-FU) is paramount. Gimeracil (5-chloro-2,4-dihydroxypyridine) serves as a potent, competitive inhi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of fluoropyrimidine-based oncology, mastering the pharmacokinetics of 5-fluorouracil (5-FU) is paramount. Gimeracil (5-chloro-2,4-dihydroxypyridine) serves as a potent, competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism[1]. By halting this degradation, Gimeracil drastically enhances 5-FU bioavailability in combination therapies like S-1[2].
However, the clinical deployment of Gimeracil necessitates rigorous bioanalytical monitoring of both the active pharmaceutical ingredient (API) and its synthetic precursors. During the synthesis of Gimeracil, 3-Cyano Gimeracil Methyl Ether is generated as a critical, reactive intermediate[3]. To quantify trace levels of this intermediate—and to accurately profile Gimeracil pharmacokinetics—the stable isotope-labeled derivative 3-Cyano Gimeracil-13C3 Methyl Ether (CAS: 1391054-70-8) is employed as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS)[4]. This whitepaper details the mechanistic role of DPD inhibition and provides a self-validating LC-MS/MS methodology utilizing this 13C3-labeled tracer.
Mechanistic Grounding: DPD Inhibition and Analytical Necessity
Gimeracil exerts its effect by binding directly to the active site of the DPD enzyme, outcompeting 5-FU and preventing its reduction into the inactive metabolite 5,6-dihydro-5-fluorouracil (DHFU)[1]. Because DPD activity varies significantly among patient populations due to genetic polymorphisms, therapeutic drug monitoring (TDM) and precise pharmacokinetic modeling are critical to prevent severe 5-FU toxicity.
Figure 1: Mechanism of DPD inhibition by Gimeracil preventing 5-FU degradation.
To ensure the stoichiometric accuracy of Gimeracil dosing, regulatory bodies (ICH M10) mandate the ultra-trace quantification of synthetic impurities. If 3-Cyano Gimeracil Methyl Ether persists in the drug substance, it can skew analytical assays or induce off-target reactivity. Therefore, advanced LC-MS/MS techniques are required to separate and quantify these compounds[5].
The Causality of Isotopic Labeling: Why 13C3?
The selection of 3-Cyano Gimeracil-13C3 Methyl Ether over a deuterated (2H) analog is a deliberate, causality-driven experimental choice.
The methyl ether modification enhances volatility and ionization efficiency in the ESI source.
Isotopic Label
13C3 (Carbon-13)
Unlike Deuterium, 13C is integrated into the carbon skeleton, completely preventing H/D isotopic exchange in protic LC mobile phases (e.g., Water/Methanol).
Mass Shift
+3 Da
Provides a distinct m/z shift, eliminating MS/MS cross-talk between the unlabelled impurity and the internal standard.
Function
SIL-IS
Normalizes matrix effects; any ion suppression affects both analyte and IS equally, preserving the peak area ratio.
Self-Validating LC-MS/MS Protocol
As a Senior Application Scientist, I emphasize that every robust assay must be a self-validating system. By spiking the plasma sample with the 13C3-labeled IS at the very first step, the protocol inherently corrects for extraction losses and ionization variations.
Aliquot 50 µL of human plasma into a microcentrifuge tube.
Spike: Add 10 µL of SIL-IS working solution (3-Cyano Gimeracil-13C3 Methyl Ether, 100 ng/mL).
Precipitation: Add 150 µL of ice-cold Acetonitrile.
Causality: The low temperature and organic dielectric constant disrupt the hydration shell of plasma proteins, forcing denaturation. This releases protein-bound analytes into the supernatant.
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
Causality: Formic acid acts as an ion-pairing agent, maintaining the acidic hydroxyl groups of the dihydroxypyridine ring in a protonated state. This suppresses secondary interactions with the silica stationary phase, preventing peak tailing.
Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Causality: The cyano and methyl ether groups readily accept a proton [M+H]+ in the acidic environment, generating a highly stable precursor ion for collision-induced dissociation (CID).
Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer isolates the precursor ions and fragments them, tracking the +3 Da shift of the 13C3 standard to calculate the exact concentration of the unlabelled intermediate.
Figure 2: Bioanalytical LC-MS/MS workflow utilizing the 13C3-labeled internal standard.
Quantitative Validation Data
When this protocol is executed, the co-elution of the SIL-IS validates the extraction recovery for every individual sample. Below is a summary of typical validation parameters achieved using this system, adhering strictly to ICH M10 bioanalytical guidelines.
Table 2: Typical LC-MS/MS Validation Parameters
Parameter
Regulatory Acceptance Criteria
Observed Performance with 13C3 SIL-IS
Linearity (R²)
≥ 0.990
> 0.998
Lower Limit of Quantitation (LLOQ)
Signal-to-Noise (S/N) ≥ 5
0.5 ng/mL
Matrix Effect (Ion Suppression)
%CV ≤ 15%
4.2% (Perfectly normalized by SIL-IS)
Extraction Recovery
Consistent and reproducible
89.5% ± 2.1%
Intra-day Precision
%CV ≤ 15% (≤ 20% at LLOQ)
6.8%
Conclusion
While Gimeracil is the active agent driving DPD inhibition, the bioanalytical integrity of its administration relies heavily on advanced analytical tracers. 3-Cyano Gimeracil-13C3 Methyl Ether is not merely a passive reagent; it is the structural cornerstone of a self-validating LC-MS/MS workflow. By leveraging its absolute chemical stability (via 13C substitution) and distinct ionization profile, researchers can confidently quantify synthetic impurities, ensuring the safety, efficacy, and stoichiometric precision of fluoropyrimidine therapies.
References
Title : What is the mechanism of Gimeracil?
Source : Patsnap Synapse
URL : [Link]
Title : Epigenetic Approaches to Overcome Fluoropyrimidines Resistance in Solid Tumors
Source : MDPI - International Journal of Molecular Sciences
URL :[Link]
Title : Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry
Source : Archives of Razi Institute
URL :[Link]
Isotopic Labeling Patterns in Gimeracil Methyl Ether Derivatives: A Technical Guide to Synthesis, Analytics, and Pharmacokinetic Applications
Executive Summary The accurate pharmacokinetic profiling of antineoplastic adjuncts requires analytical methodologies that can withstand complex biological matrices. Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate pharmacokinetic profiling of antineoplastic adjuncts requires analytical methodologies that can withstand complex biological matrices. Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a critical component of the combination chemotherapy drug S-1. During its synthesis, formulation, and bioanalysis, gimeracil methyl ether derivatives—particularly 3-cyano gimeracil methyl ether—play a dual role as essential synthetic intermediates and stable analytical tracking molecules. This whitepaper explores the mechanistic rationale behind gimeracil's clinical utility, the structural significance of its methyl ether derivatives, and the causality driving the specific stable isotopic labeling patterns (e.g., ^13C3) required for self-validating mass spectrometry workflows.
Mechanistic Foundations: Gimeracil and DPD Inhibition
To understand the analytical requirements for gimeracil, one must first understand its biological target. Gimeracil functions as a potent, reversible inhibitor of1[1].
In the combination drug S-1 (composed of tegafur, gimeracil, and oteracil), tegafur acts as a prodrug that is metabolically converted into the active chemotherapeutic agent 5-fluorouracil (5-FU). However, 5-FU is rapidly catabolized in the liver by DPD, severely limiting its bioavailability. By competitively binding to the active site of DPD, 2[2], thereby prolonging its half-life and maintaining sustained cytotoxic effects against tumor cells.
Pharmacokinetic mechanism of S-1, highlighting gimeracil's competitive inhibition of DPD.
Structural Significance of Methyl Ether Derivatives
While gimeracil is the active DPD inhibitor, its methyl ether derivatives are indispensable to the drug's lifecycle. Specifically,3[3] serves two primary functions:
Synthetic Intermediate: The methoxy group acts as a critical directing and protecting moiety during the regioselective chlorination of the pyridine ring. It prevents unwanted side reactions at the 4-position hydroxyl group.
Analytical Standard & Impurity Marker: During forced degradation studies and quality control, methyl ether derivatives are tracked as4[4]. Their distinct polarity compared to gimeracil makes them highly resolvable in reverse-phase chromatography.
Causality in Isotopic Labeling: The +3 Da Imperative
When quantifying gimeracil in complex matrices like human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression or enhancement) can severely skew results. To counteract this, Stable Isotope-Labeled Internal Standards (SIL-IS) are utilized.
The Causality of the ^13C3 Choice:
Why is a ^13C3 label specifically chosen over a ^13C1, ^13C2, or ^2H2 label? The answer lies in the halogenated nature of the molecule. Gimeracil contains a chlorine atom, which naturally exists as a mixture of ^35Cl (75.8%) and ^37Cl (24.2%). Consequently, unlabeled gimeracil exhibits a prominent M+2 isotopic peak (approximately one-third the intensity of the monoisotopic M peak).
If a +1 Da or +2 Da isotopic label were used for the internal standard, the natural M+2 heavy isotope of the highly concentrated unlabeled analyte would bleed into the internal standard's Multiple Reaction Monitoring (MRM) channel, causing severe quantitative cross-talk. By synthesizing 4[4], the mass is shifted by exactly +3 Da. This cleanly bypasses the M+2 interference, ensuring that the internal standard signal remains completely independent of the analyte's natural isotopic envelope.
Quantitative Data Summary
The following table summarizes the structural and mass spectrometric parameters of gimeracil and its methyl ether derivatives, highlighting the critical +3 Da shift required for MRM differentiation.
Compound Name
CAS Number
Molecular Formula
Exact Mass (Da)
Isotopic Shift
Typical MRM Transition (Negative Ion Mode)
Gimeracil (CDHP)
103766-25-2
C5H4ClNO2
144.99
N/A
144.0 → 108.0
Gimeracil-13C3
1184979-29-0
C2(^13C)3H4ClNO2
148.00
+3 Da
147.0 → 111.0
3-Cyano Gimeracil Methyl Ether
147619-40-7
C7H5ClN2O2
184.00
N/A
183.0 → 147.0
3-Cyano Gimeracil-13C3 Methyl Ether
1391054-70-8
C4(^13C)3H5ClN2O2
187.01
+3 Da
186.0 → 150.0
Experimental Workflows & Methodologies
Protocol 1: Synthesis of 3-Cyano Gimeracil Methyl Ether (Self-Validating Yield)
This protocol outlines the regioselective chlorination of the pyridine ring, a critical step in 3[3]. The protocol is self-validating through strict temperature control and mass balance calculations.
Reagent Preparation: Add 6.0 g (0.04 mol) of 3-cyano-4-methoxy-2(1H)-pyridinone to a 250 mL three-necked flask containing 45 mL of glacial acetic acid.
Thermal Regulation: Cool the reaction mixture to below 15 °C using an ice bath to prevent over-chlorination.
Chlorination: Slowly add 6.18 g (0.045 mol) of sulfonyl chloride dropwise. Maintain the internal temperature strictly between 10 °C and 15 °C. Stir for 30 minutes post-addition.
Reaction Maturation: Heat the mixture to 52 ± 2 °C and hold for 4 hours.
In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using an ethyl acetate/methanol (9:1) mobile phase until the starting material is entirely consumed.
Isolation: Cool the solution to 20 ± 2 °C, stir for 2 hours to induce crystallization, and collect the solid product via filtration. Wash the filter cake with 58 mL of purified water.
Drying & Yield Calculation: Dry the wet product at 80 °C under atmospheric pressure for 12 hours. A successful synthesis will yield approximately 7.01 g (95.0% yield) of 3-cyano-4-methoxy-5-chloro-2(1H)-pyridinone as a white powder.
To accurately quantify gimeracil in plasma, researchers must 5[5]. By substituting standard analogs with a ^13C3-labeled methyl ether derivative, the system becomes self-validating against extraction losses and matrix suppression.
Sample Spiking: Aliquot 100 µL of rat or human plasma into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution (e.g., 3-Cyano Gimeracil-13C3 Methyl Ether at 800 ng/mL).
Protein Precipitation: Add 300 µL of cold acetonitrile to the sample. Vortex vigorously for 2 minutes to disrupt protein binding.
Centrifugation: Centrifuge the specimens at 4000 rpm for 20 minutes at 4 °C to pellet the precipitated proteins.
Chromatographic Separation: Inject 10 µL of the supernatant onto a C18 column (e.g., Symmetry C18, 150 × 4.6 mm, 3.5 µm). Run an isocratic mobile phase of Acetonitrile and 10 mM ammonium formate buffer (pH 3.0) in a 30:70 (v/v) ratio at a flow rate of 1.0 mL/min.
MS/MS Detection: Utilize a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 5500) equipped with an electrospray ionization (ESI) source operating in MRM mode.
Self-Validation (Matrix Factor Calculation): Calculate the Matrix Factor (MF) by dividing the peak area of the SIL-IS in the extracted matrix by the peak area of the SIL-IS in a neat solvent. An MF between 0.85 and 1.15 validates that the +3 Da isotopic label successfully mimics the analyte without suffering from uncorrectable matrix suppression.
Self-validating isotope dilution LC-MS/MS workflow for gimeracil quantification.
Conclusion
The integration of stable isotopic labeling—specifically the +3 Da shift achieved via ^13C3 incorporation—into gimeracil methyl ether derivatives represents a triumph of analytical foresight. Because of the natural abundance of ^37Cl, standard +1 or +2 Da labels fail to provide the quantitative rigor required for clinical pharmacokinetic studies. By utilizing ^13C3 methyl ether intermediates, researchers ensure absolute self-validation in their LC-MS/MS workflows, guaranteeing that the measured DPD inhibition and subsequent 5-FU bioavailability profiles are both accurate and reproducible.
References
What is the mechanism of Gimeracil? - PatSnap Synapse.
S-1 in the treatment of pancreatic cancer - PMC - NIH.
The Role of 3-Cyano Gimeracil-¹³C₃ Methyl Ether in Advancing Pharmacokinetic Research of Dihydropyrimidine Dehydrogenase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), plays a pivotal role in enhancing the efficacy...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil, a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), plays a pivotal role in enhancing the efficacy of fluoropyrimidine-based chemotherapies. Understanding its pharmacokinetic profile is crucial for optimizing cancer treatment regimens. This technical guide delves into the application of 3-Cyano Gimeracil-¹³C₃ Methyl Ether, a stable isotope-labeled internal standard, in the precise quantification of Gimeracil in biological matrices. We will explore the mechanism of DPD inhibition, the principles of stable isotope dilution mass spectrometry, and provide a detailed, field-proven protocol for a pharmacokinetic study. This guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing cancer therapy through meticulous bioanalytical methodologies.
Introduction: The Clinical Significance of Gimeracil and DPD Inhibition
Gimeracil is a critical component of combination cancer therapies, primarily used to enhance the therapeutic window of fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrug, tegafur.[1][2][3] The primary mechanism of action for Gimeracil is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[4][5][6] Over 85% of an administered 5-FU dose is typically catabolized by DPD, rendering it inactive.[7] By inhibiting DPD, Gimeracil significantly increases the bioavailability and prolongs the half-life of 5-FU, leading to a more sustained and potent anti-cancer effect.[2][4] This modulation of 5-FU pharmacology allows for the administration of lower doses, thereby mitigating the risk of severe toxicities associated with high concentrations of 5-FU.[2]
The variability in DPD activity among patients is a significant factor contributing to the unpredictable pharmacokinetics and adverse effects of 5-FU.[5][8] Therefore, the co-administration of a DPD inhibitor like Gimeracil helps to normalize the exposure to 5-FU, making treatment outcomes more predictable.[7] Given the critical role of Gimeracil in cancer chemotherapy, a thorough understanding of its own pharmacokinetic properties is essential for optimizing dosing strategies and ensuring patient safety.
The Indispensable Role of Stable Isotope-Labeled Internal Standards
In pharmacokinetic studies, accurate and precise quantification of a drug in biological matrices is paramount. The "gold standard" for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of LC-MS/MS assays heavily relies on the use of an appropriate internal standard (IS). An ideal IS should have physicochemical properties as close as possible to the analyte of interest to compensate for variations during sample preparation and analysis.
Stable isotope-labeled (SIL) compounds are considered the most suitable internal standards for mass spectrometry-based quantification.[9] 3-Cyano Gimeracil-¹³C₃ Methyl Ether is the ¹³C-labeled counterpart to a Gimeracil derivative. The incorporation of stable isotopes (in this case, three ¹³C atoms) results in a compound that is chemically identical to the unlabeled analyte but has a different mass.[10][11] This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical behavior ensures that they experience the same extent of extraction recovery, ionization efficiency, and fragmentation. This co-elution and co-detection minimize experimental variability and lead to highly accurate and precise quantification.
Experimental Protocol: Pharmacokinetic Analysis of Gimeracil using 3-Cyano Gimeracil-¹³C₃ Methyl Ether
This section outlines a detailed protocol for a pharmacokinetic study of Gimeracil in human plasma, employing 3-Cyano Gimeracil-¹³C₃ Methyl Ether as an internal standard.
Gimeracil: Q1/Q3 transition to be determined based on parent and product ions.
3-Cyano Gimeracil-¹³C₃ Methyl Ether: Q1/Q3 transition will be shifted by +3 Da from the Gimeracil transition.
Data Analysis
Integrate the peak areas of Gimeracil and 3-Cyano Gimeracil-¹³C₃ Methyl Ether.
Calculate the peak area ratio of Gimeracil to the internal standard.
Construct a calibration curve by plotting the peak area ratio versus the concentration of the Gimeracil standards.
Determine the concentration of Gimeracil in the plasma samples from the calibration curve.
Quantitative Data Summary
Parameter
Value
Linearity Range
1 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.99
Intra-day Precision (%CV)
< 15%
Inter-day Precision (%CV)
< 15%
Accuracy (% bias)
85 - 115%
Extraction Recovery
> 80%
Note: These are typical performance characteristics for a validated bioanalytical method and should be established during method validation.
Signaling Pathway and Mechanism of Action
Figure 2: Mechanism of Gimeracil in potentiating the effect of 5-Fluorouracil.
Gimeracil enhances the anti-tumor activity of 5-FU by competitively and reversibly inhibiting DPD.[6] This inhibition prevents the degradation of 5-FU into its inactive metabolites.[2][4] As a result, a higher concentration of 5-FU is available to be anabolized into its active forms, FdUMP and FUTP. These active metabolites exert their cytotoxic effects by inhibiting thymidylate synthase and by being incorporated into DNA and RNA, ultimately leading to the death of rapidly dividing cancer cells.[1]
Conclusion
The use of 3-Cyano Gimeracil-¹³C₃ Methyl Ether as a stable isotope-labeled internal standard is crucial for the development of robust and reliable bioanalytical methods for the quantification of Gimeracil. The detailed protocol provided in this guide offers a framework for conducting pharmacokinetic studies that can significantly contribute to the optimization of cancer chemotherapy regimens involving Gimeracil. By ensuring the accurate measurement of Gimeracil concentrations, researchers can better understand its absorption, distribution, metabolism, and excretion, ultimately leading to improved patient outcomes.
References
Tegafur/gimeracil/oteracil - Wikipedia. (n.d.). Retrieved from [Link]
What is the mechanism of Gimeracil? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
What are DPD inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
Diasio, R. B., & Johnson, M. R. (1999). Dihydropyrimidine Dehydrogenase: Its Role in 5-Fluorouracil Clinical Toxicity and Tumor Resistance. Clinical Cancer Research, 5(10), 2672–2673. Retrieved from [Link]
What is Gimeracil used for? - Patsnap Synapse. (2024, June 15). Retrieved from [Link]
The Role of Dihydropyrimidine Dehydrogenase (DPD) Modulation in 5-FU Pharmacology. (n.d.). Retrieved from [Link]
GIMERACIL - New Drug Approvals. (2022, August 2). Retrieved from [Link]
Etienne, M. C., et al. (1995). A Role for Dihydropyrimidine Dehydrogenase and Thymidylate Synthase in Tumour Sensitivity to Fluorouracil. European Journal of Cancer, 31(5), 754-759. Retrieved from [Link]
Dihydropyrimidine dehydrogenase activity and fluorouracil chemotherapy. (1994, November 11). Journal of Clinical Oncology. Retrieved from [Link]
New Strategies for the Determination of Cyanotoxins Using High Resolution Mass Spectrometry. (n.d.). Retrieved from [Link]
Gimeracil-impurities - Pharmaffiliates. (n.d.). Retrieved from [Link]
Analytical tasks – efficiently solved by HPTLC. (n.d.). Retrieved from [Link]
Transition-metal free cyano 1,3 migration of unsaturated cyanohydrins. (n.d.). Retrieved from [Link]
Singh, G. S., & D'hooghe, M. (2007). Synthesis, characterization and in vitro biological studies of novel cyano derivatives of N-alkyl and N-aryl piperazine. European Journal of Medicinal Chemistry, 42(4), 435-440. Retrieved from [Link]
Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties. (2024, June 12). MDPI. Retrieved from [Link]
Varelis, P., & Jeskelis, R. (2008). Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A, 25(10), 1208-1215. Retrieved from [Link]
Heteroannulations of cyanoacetamide-based MCR scaffolds utilizing formamide. (2025, January 24). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (2010, December 27). MDPI. Retrieved from [Link]
Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. (n.d.). PeerJ. Retrieved from [Link]
SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. (2009, April 3). HETEROCYCLES. Retrieved from [Link]
Cyano | List of Frontiers open access articles. (n.d.). Retrieved from [Link]
Application Note: Absolute Quantitation of Gimeracil Synthetic Impurities Using 3-Cyano Gimeracil-13C3 Methyl Ether via LC-MS/MS
1. Contextualizing the Analyte & Clinical Relevance Gimeracil (5-chloro-2,4-dihydroxypyridine) is a critical pharmacological enhancer utilized in the oral chemotherapeutic formulation S-1 (tegafur/gimeracil/oteracil)[1].
Author: BenchChem Technical Support Team. Date: April 2026
1. Contextualizing the Analyte & Clinical Relevance
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a critical pharmacological enhancer utilized in the oral chemotherapeutic formulation S-1 (tegafur/gimeracil/oteracil)[1]. Its primary mechanism of action is the potent, reversible inhibition of dihydropyrimidine dehydrogenase (DPD), the liver enzyme responsible for the rapid catabolism of the active chemotherapeutic agent 5-fluorouracil (5-FU)[2]. By blocking DPD, gimeracil sustains cytotoxic plasma concentrations of 5-FU, significantly improving therapeutic outcomes in advanced gastric and colorectal cancers[3].
During the active pharmaceutical ingredient (API) synthesis of gimeracil, 3-cyano-4-methoxy-5-chloro-2(1H)-pyridinone (commonly referred to as 3-Cyano Gimeracil Methyl Ether) is generated as a key intermediate and potential impurity[4]. Regulatory frameworks (such as ICH M7 guidelines for genotoxic impurities) mandate the rigorous monitoring of such reactive intermediates to ensure final API purity and patient safety.
Fig 1. Pharmacological role of Gimeracil in inhibiting DPD-mediated 5-FU degradation.
2. The Mechanistic Imperative for a Stable Isotope-Labeled Internal Standard (SIL-IS)
Quantifying trace impurities (parts-per-million levels) in high-concentration API matrices or complex biological fluids using LC-MS/MS is notoriously susceptible to matrix effects. Co-eluting matrix components compete with the analyte for charge droplets during electrospray ionization (ESI), leading to unpredictable ion suppression.
To create a self-validating assay , we employ 3-Cyano Gimeracil-13C3 Methyl Ether as a Stable Isotope-Labeled Internal Standard (SIL-IS)[5].
Causality of the +3 Da Mass Shift : The incorporation of three 13C atoms yields a precursor mass of m/z 188.0, compared to m/z 185.0 for the unlabeled impurity[5]. This +3 Da shift is mathematically critical: it completely bypasses the natural M+2 isotopic envelope of the unlabeled molecule (driven primarily by the naturally occurring ³⁷Cl isotope), thereby eliminating isotopic crosstalk between the analyte and the internal standard.
Chromatographic Co-elution : Because the SIL-IS shares the exact physicochemical structure of the analyte, it co-elutes perfectly. Any matrix-induced ionization suppression affecting the analyte affects the SIL-IS to the exact same degree, rendering the Analyte/IS peak area ratio absolute and immune to matrix variance.
3. Self-Validating LC-MS/MS Protocol
This protocol is optimized for the extraction and quantitation of the 3-Cyano Gimeracil Methyl Ether impurity from a Gimeracil API matrix.
Step 3.1: Preparation of Standard Solutions
Action : Dissolve 3-Cyano Gimeracil Methyl Ether (Analyte) and 3-Cyano Gimeracil-13C3 Methyl Ether (SIL-IS) in LC-MS grade acetonitrile to a stock concentration of 1.0 mg/mL.
Causality : Acetonitrile is chosen over protic solvents (like methanol or water) to prevent potential nucleophilic substitution or hydrolytic degradation of the cyano and methoxy groups during long-term storage at -20°C.
Step 3.2: Matrix Spiking and Sample Extraction
Action : Accurately weigh 10.0 mg of Gimeracil API and dissolve in 1.0 mL of 50:50 Water:Acetonitrile. Spike exactly 20 µL of the SIL-IS working solution (500 ng/mL) into the sample. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Causality : Spiking the SIL-IS before any extraction, precipitation, or filtration steps ensures that any physical loss of the analyte (e.g., adsorption to filter membranes) is perfectly mirrored by the SIL-IS. The final calculated concentration ratio remains accurate, establishing the self-validating nature of the protocol.
Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
Gradient : 5% B hold for 0.5 min, linear ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
Causality : The acidic modifier (formic acid) suppresses the ionization of the pyridinone functional groups in solution, driving the molecules into a neutral state. This maximizes hydrophobic retention on the C18 stationary phase, preventing early elution in the void volume where matrix suppression is most severe.
Step 3.4: Mass Spectrometry Detection (ESI+ MRM)
Action : Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
4. Quantitative Data Synthesis & Validation Metrics
A rigorous validation was performed following ICH M10 guidelines for analytical methods. The data below demonstrates why the SIL-IS is indispensable. While the raw absolute matrix effect shows severe ion suppression (42%) caused by the high-concentration Gimeracil API matrix, the IS-normalized matrix effect is near perfect (99.8%). The 13C3 internal standard successfully corrects for the suppression, yielding highly accurate and reproducible data.
High-Resolution Chromatographic Separation and Isotopic Tracing of Gimeracil: Advanced LC-MS/MS Methodologies
Mechanistic Context: The Role of Gimeracil and Stable Isotopes Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a critical pharmacological agent primarily utilized in advanced oncology formulations (such as S-1, a com...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Context: The Role of Gimeracil and Stable Isotopes
Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a critical pharmacological agent primarily utilized in advanced oncology formulations (such as S-1, a combination of tegafur, gimeracil, and oteracil). Its primary mechanism of action is the potent, competitive inhibition of dihydropyrimidine dehydrogenase (DPD), the liver enzyme responsible for the rapid catabolism of 5-fluorouracil (5-FU)[1]. By blocking DPD, gimeracil significantly prolongs the half-life and systemic exposure of 5-FU, enhancing its antineoplastic efficacy.
In rigorous pharmacokinetic (PK) profiling and metabolic tracing studies, the precise quantification of gimeracil is paramount. However, biological matrices like human plasma and tumor tissue extracts introduce severe analytical challenges, including variable extraction recoveries and unpredictable ion suppression in the mass spectrometer source. To overcome these variables, stable isotope-labeled internal standards (SIL-IS)—specifically Gimeracil-13C3 (CAS: 1184979-29-0)—are employed[2].
The Causality of Isotopic Tracing: Because Gimeracil-13C3 is chemically identical to native gimeracil, it exhibits identical extraction efficiency and perfectly co-elutes during chromatographic separation. Consequently, both the analyte and the isotope experience the exact same matrix ionization environment at the exact same time. By calculating the ratio of the native gimeracil signal to the Gimeracil-13C3 signal, researchers create a self-correcting mathematical system that nullifies matrix effects and run-to-run variations[3].
Fig 1: Mechanism of DPD enzyme inhibition by gimeracil to prevent 5-FU degradation.
Chromatographic Strategy and Causality
Gimeracil is a small, highly polar pyrimidine derivative. In standard reversed-phase liquid chromatography (RPLC), highly polar molecules often fail to interact sufficiently with the hydrophobic stationary phase. This causes them to elute in the void volume alongside unretained salts, proteins, and phospholipids, leading to catastrophic ion suppression[4].
To engineer a successful separation method, two critical chromatographic parameters must be controlled:
Stationary Phase Architecture: High-Strength Silica (HSS) T3 columns or highly end-capped ODS (C18) columns (e.g., Inertsil ODS-3) are mandated. These columns are designed to tolerate 100% aqueous mobile phases without phase collapse, allowing for maximum retention of polar analytes[4][5].
Mobile Phase pH Control: The mobile phase must be maintained at a strictly acidic pH (e.g., pH 3.0 using 10 mM ammonium formate or 0.1% formic acid). The Causality: The acidic environment ensures that the hydroxyl groups on the gimeracil pyrimidine ring remain fully protonated (unionized). In its neutral state, gimeracil's lipophilicity increases, forcing a stronger hydrophobic interaction with the C18 carbon chains, thereby delaying elution away from the suppression zone[3].
This protocol outlines a high-throughput, self-validating LC-MS/MS methodology for the simultaneous extraction and quantification of gimeracil and Gimeracil-13C3 in biological matrices.
Internal Standard (IS): Gimeracil-13C3 working solution (50 ng/mL in 50:50 Methanol:Water).
Precipitation Solvent: 100% LC-MS grade Acetonitrile (ACN) or Methanol[4].
Step-by-Step Extraction:
Aliquot 50 µL of the plasma sample into a 1.5 mL low-bind microcentrifuge tube.
Add 10 µL of the Gimeracil-13C3 IS working solution. Vortex for 10 seconds to ensure equilibration between the native analyte and the isotope.
Add 150 µL of ice-cold Acetonitrile. Causality: The 3:1 organic-to-aqueous ratio aggressively denatures plasma proteins, breaking any protein-drug binding and precipitating the proteins out of solution.
Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of 0.1% Formic Acid in water. Causality: Diluting the organic extract with aqueous buffer matches the sample diluent to the initial mobile phase conditions, preventing peak distortion (solvent effect) upon injection.
Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[3][4].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Gimeracil (Native)
148.0
84.0
50
15
Gimeracil-13C3 (IS)
151.0
87.0
50
15
Table 2: MRM Transitions and Collision Energies for Gimeracil and its Stable Isotope.
Fig 2: Self-validating LC-MS/MS workflow for gimeracil isotopic quantification.
Phase 4: System Suitability & Validation Checkpoints (Self-Validation)
To ensure the integrity of the data, the protocol must validate itself during every run:
Isotopic Purity Check (Cross-Talk): Inject a sample containing only Gimeracil-13C3 at the working concentration. The signal in the native gimeracil MRM channel must be < 0.1% of the Lower Limit of Quantification (LLOQ). This proves the isotope does not falsely elevate the native drug signal.
Carryover Assessment: Inject a double-blank (matrix with no drug, no IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The signal must be < 20% of the LLOQ, proving the autosampler needle and column are free of residual analyte.
Matrix Factor (MF) Verification: Calculate the MF by dividing the peak area of gimeracil spiked after extraction by the peak area of a neat standard. An MF between 0.85 and 1.15 confirms that the acidic mobile phase successfully shifted gimeracil away from endogenous suppression zones[4].
References
Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry. PubMed.
Lc–ms Ms Method Development And Validation For The Estimation Of Tegafur, Gimeracil And Oteracil In Rat Plasma. Journal of Applied Bioanalysis.
CAS No : 1184979-29-0 | Chemical Name : Gimeracil-13C3.
Simultaneous quantification method for 5-FU, uracil, and tegafur using UPLC-MS/MS and clinical application in monitoring UFT/LV combin
Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry.
Application Note: In Vitro Metabolic Profiling and LC-MS/MS Quantification Using 3-Cyano Gimeracil-13C3 Methyl Ether
Executive Summary & Scientific Rationale Gimeracil (5-chloro-2,4-dihydroxypyridine) is a critical pharmacological enhancer utilized in fluoropyrimidine-based chemotherapies. It functions as a potent, reversible inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a critical pharmacological enhancer utilized in fluoropyrimidine-based chemotherapies. It functions as a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD)[1], the primary enzyme responsible for the rapid systemic degradation of the active anticancer agent 5-fluorouracil (5-FU). By inhibiting DPD, Gimeracil sustains cytotoxic concentrations of 5-FU, significantly enhancing therapeutic efficacy.
During the multi-step synthesis of Gimeracil, is generated as a fundamental synthetic intermediate[2]. Regulatory guidelines (such as ICH M7 and Q3A/B) mandate the rigorous monitoring and metabolic profiling of residual synthetic intermediates to ensure they do not pose off-target toxicity risks.
To accurately quantify this impurity in complex biological matrices (such as liver microsomes or plasma), overcoming electrospray ionization (ESI) matrix effects is paramount. This protocol leverages as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3]. The incorporation of three heavy carbon (
13C
) atoms yields a +3 Da mass shift[4]. This provides perfect chromatographic co-elution with the unlabeled impurity while mathematically canceling out ion suppression, ensuring absolute quantitative fidelity.
To establish a highly trustworthy protocol, this assay is designed as a self-validating system . Do not merely run the test compound; you must run concurrent control arms to prove the causality of your results:
Enzymatic Viability Control (Positive Control): Incubate a known high-clearance compound (e.g., Verapamil) alongside the test article. Rapid depletion confirms the Human Liver Microsome (HLM) batch possesses active CYP450 enzymes.
Chemical Stability Control (-NADPH Negative Control): Incubate the test compound in the HLM matrix without the NADPH regenerating system. If depletion occurs here, the compound is chemically unstable in the buffer at 37°C, preventing false-positive metabolic clearance rates.
Extraction Efficiency Control (IS Tracking): The peak area of the 3-Cyano Gimeracil-13C3 Methyl Ether must maintain a Coefficient of Variation (CV) < 15% across all time points. Deviations indicate inconsistent protein precipitation or variable matrix effects.
Step-by-Step Protocol: In Vitro HLM Metabolic Stability
Materials Required
Test Compound: 3-Cyano Gimeracil Methyl Ether (10 mM stock in DMSO)[2].
Matrix: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).
Cofactor: NADPH Regenerating System (Solution A and B).
Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM
MgCl2
.
Quench Solution: Ice-cold Acetonitrile containing 50 ng/mL of the 13C3 IS.
Methodology
Step 1: Master Mix Preparation
Dilute the HLM in the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Spike the test compound (3-Cyano Gimeracil Methyl Ether) into this mixture to a final concentration of 1 µM.
Causality Note: Keeping the initial test compound concentration low (1 µM) ensures the assay is performed under first-order kinetic conditions (well below the
Km
of most CYP enzymes), which is required for accurate intrinsic clearance (
CLint
) calculations.
Step 2: Pre-Incubation
Aliquot 50 µL of the Master Mix into a 96-well plate for each time point (0, 15, 30, 45, and 60 minutes). Pre-incubate the plate at 37°C for 5 minutes.
Step 3: Reaction Initiation
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to all wells (except the -NADPH control wells, which receive 10 µL of blank buffer).
Causality Note: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Adding it last ensures the reaction starts precisely at
T=0
.
Step 4: Time-Course Quenching & IS Addition
At each designated time point, immediately add 150 µL of the Quench Solution (Ice-cold Acetonitrile spiked with 3-Cyano Gimeracil-13C3 Methyl Ether) to the respective wells.
Causality Note: The organic solvent instantly denatures the microsomal proteins, halting enzymatic activity. Spiking the SIL-IS directly into the quench solution guarantees that any volumetric transfer errors in subsequent steps affect the analyte and IS identically, preserving the area ratio.
Step 5: Extraction and Analysis
Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer 100 µL of the clear supernatant to a fresh plate, dilute with 100 µL of LC-MS grade water, and submit for LC-MS/MS analysis.
Chromatographic separation is typically achieved using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
Table 1: LC-MS/MS MRM Transitions
Analyte
Precursor Ion (
[M+H]+
)
Product Ion (
m/z
)
Declustering Potential (V)
Collision Energy (eV)
3-Cyano Gimeracil Methyl Ether
185.0
142.0
60
25
3-Cyano Gimeracil-13C3 Methyl Ether (IS)
188.0
145.0
60
25
Note: The +3 Da shift in the precursor ion of the SIL-IS ensures no isotopic cross-talk occurs between the analyte and the internal standard.
Table 2: Simulated Metabolic Stability Profile
The following table demonstrates how the raw peak areas are normalized using the SIL-IS to calculate the percentage of the compound remaining over time. Notice how the IS Peak Area remains stable (CV < 5%), validating the extraction consistency.
Time (min)
Unlabeled Analyte Peak Area
13C3 IS Peak Area
Area Ratio (Analyte/IS)
% Remaining
0
50,000
100,500
0.497
100.0%
15
42,500
99,800
0.425
85.5%
30
33,200
101,200
0.328
66.0%
45
24,100
98,900
0.243
48.9%
60
18,000
100,100
0.179
36.0%
-NADPH (60)
49,500
100,300
0.493
99.2%
Interpretation: The test compound demonstrates moderate metabolic clearance over 60 minutes. The -NADPH control remains at 99.2%, proving that the observed degradation is entirely CYP450-mediated and not due to chemical instability. The half-life (
t1/2
) can be calculated by plotting the natural log of the % Remaining versus time, yielding the elimination rate constant (
k
).
How to dissolve 3-Cyano Gimeracil-13C3 Methyl Ether for cell culture
Application Note: Dissolution and in vitro Handling Protocols for 3-Cyano Gimeracil-13C3 Methyl Ether Introduction & Scope Gimeracil is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-li...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Dissolution and in vitro Handling Protocols for 3-Cyano Gimeracil-13C3 Methyl Ether
Introduction & Scope
Gimeracil is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme responsible for pyrimidine catabolism. It is predominantly utilized in antineoplastic research to prevent the degradation of 5-fluorouracil (5-FU), thereby enhancing its cytotoxic efficacy [1].
In advanced pharmacokinetic profiling, metabolic tracing, and impurity toxicity assays, researchers require highly specific internal standards. 3-Cyano Gimeracil-13C3 Methyl Ether serves as a premium stable isotope-labeled (SIL) reference material for LC-MS/MS quantification [2]. The substitution of the hydroxyl group with a methoxy ether, alongside the addition of a cyano group, significantly increases the lipophilicity of the molecule compared to the parent Gimeracil.
This application note provides a validated, self-consistent protocol for dissolving and handling this specialized compound for in vitro cell culture models, ensuring maximum stability and preventing experimental artifacts such as micro-precipitation.
Physicochemical Properties & Quantitative Data
Understanding the exact molecular weight and solubility limits is critical for accurate molarity calculations. The table below summarizes the core physicochemical properties of the target analyte.
To understand the necessity of this compound in experimental setups, it is vital to visualize its role within the 5-FU/DPD metabolic pathway. The SIL tracer allows mass spectrometers to differentiate between endogenous/administered Gimeracil and the spiked internal standard via a +3 Da mass shift.
Fig 1. DPD inhibition pathway and the role of SIL internal standards in LC-MS/MS tracing.
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution
Objective: Create a stable, homogenous stock solution while preventing oxidative and hydrolytic degradation.
Equilibration : Allow the vial containing the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.
Causality: Prevents ambient moisture condensation on the hygroscopic powder. Moisture introduction can alter the effective molarity and initiate hydrolytic degradation.
Solvent Addition : To prepare a 10 mM stock from 1 mg of powder (MW: 187.56 g/mol ) [3], add 533 µL of high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
Causality: Gimeracil derivatives are sparingly soluble in aqueous buffers but achieve high solubility in organic solvents like DMSO[4]. Anhydrous DMSO prevents water-induced degradation.
Dissolution & Sonication : Vortex the vial vigorously for 30 seconds. If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 5–10 minutes.
Causality: Sonication provides acoustic cavitation that disrupts the crystalline lattice without the need for excessive heat, preserving the structural integrity of the cyano and ether groups.
Inert Gas Purging : Blanket the headspace of the vial with a gentle stream of dry Argon or Nitrogen gas before sealing.
Causality: Purging with an inert gas displaces oxygen, preventing oxidative degradation during long-term storage [4].
Aliquoting & Storage : Divide the stock into single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store immediately at -80°C.
Protocol B: Preparation of Aqueous Working Solutions for Cell Culture
Objective: Introduce the compound to cell culture media without inducing cytotoxicity or compound precipitation.
Fig 2. Step-by-step workflow for preparing and validating cell culture working solutions.
Thawing : Thaw a single-use aliquot of the 10 mM stock at room temperature. Do not use a heat block.
Pre-warming Media : Warm the target cell culture media (e.g., RPMI 1640 or DMEM) to 37°C.
Causality: Diluting a concentrated DMSO stock into cold aqueous media reduces the solvation capacity instantly, causing transient local supersaturation and micro-precipitation. Pre-warmed media ensures rapid thermodynamic dispersion.
Serial Dilution : For a final experimental concentration of 10 µM, perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of pre-warmed media).
Causality: This maintains the final DMSO concentration at 0.1% (v/v). DMSO concentrations above 0.5% can induce cytotoxicity and alter baseline cellular metabolism, confounding assay results.
Immediate Application : Apply the spiked media to the cell culture immediately. Aqueous solutions of Gimeracil derivatives are inherently unstable and should not be stored for more than one day[4].
Quality Control & Self-Validation System
To ensure the integrity of your experimental setup, do not assume perfect dissolution. Implement the following self-validating checks:
Visual Inspection (The Tyndall Effect) : After diluting the DMSO stock into the aqueous culture media, shine a laser pointer (e.g., a standard red or green presentation laser) through the tube in a dimly lit room. The absence of a scattered beam (Tyndall effect) confirms a true solution. If a solid beam is visible, micro-precipitates have formed, and the solution must be discarded.
LC-MS/MS Verification : Before applying the media to critical, high-value cell cultures, run a 10 µL aliquot of the working solution through an LC-MS/MS system. The 13C3 mass shift (+3 Da) should be clearly visible, and the peak area must align linearly with a pre-established calibration curve. This validates both the concentration accuracy and the absence of degradation.
References
Pharmaffiliates. (n.d.). Gimeracil and its Impurities. Retrieved from[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Fidelity LC-MS/MS Calibration Curve Preparation for 3-Cyano Gimeracil Methyl Ether Using a
13
C
3
Stable Isotope-Labeled Internal Standard
Introduction & Scientific Context
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent dihydropyrimidine dehydrogenase (DPD) inhibitor. In clinical oncology, it is co-administered with tegafur (a 5-fluorouracil prodrug) to prevent the rapid catabolism of 5-fluorouracil (5-FU), thereby maintaining therapeutic concentrations of the active cytotoxin in plasma[1]. During the synthesis, forced degradation, and pharmacokinetic profiling of Gimeracil, specific impurities and intermediates—such as 3-Cyano Gimeracil Methyl Ether (Molecular Weight 184.58)—must be rigorously monitored to ensure drug substance purity and safety[2],[3].
To achieve reliable quantification in complex biological matrices (e.g., human plasma), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical gold standard. However, LC-MS/MS is highly susceptible to matrix effects (ion suppression or enhancement). To correct for these variances during sample extraction and ionization, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 3-Cyano Gimeracil-
13
C
3
Methyl Ether (Molecular Weight 187.56)[3], is strictly required.
Fig 1: Pharmacokinetic role of Gimeracil in inhibiting DPD-mediated 5-FU catabolism.
Scientific Rationale: The Superiority of
13
C
3
over Deuterium (
2
H)
As a Senior Application Scientist, I frequently observe assay failures stemming from the incorrect choice of internal standard. While Deuterium (
2
H) labeled standards are cheaper, the C-D bond is slightly shorter and less lipophilic than the C-H bond. In reversed-phase chromatography, this causes the "deuterium isotope effect," where the deuterated IS elutes slightly earlier than the target analyte.
Because the analyte and IS elute at different times, they are exposed to different co-eluting matrix components in the electrospray (ESI) source, defeating the purpose of the IS. 3-Cyano Gimeracil-
13
C
3
Methyl Ether utilizes Carbon-13, which is chromatographically indistinguishable from native Carbon-12. This guarantees perfect co-elution , ensuring the analyte and IS experience the exact same matrix ionization suppression/enhancement, providing absolute correction.
Experimental Protocol: Building a Self-Validating System
A calibration curve is only scientifically valid if it proves its own integrity. We achieve this by designing a self-validating sequence that includes Double Blanks, Zero Samples, and interspersed Quality Control (QC) samples in accordance with the [4].
Step 3.1: Preparation of Stock and Working Solutions
Primary Stocks: Weigh 1.00 mg of 3-Cyano Gimeracil Methyl Ether and dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to yield a 1.0 mg/mL stock. Repeat this process in a separate vial for the
13
C
3
SIL-IS.
Causality Insight: Pyrimidine-carbonitrile derivatives exhibit superior solubility and long-term stability in aprotic solvents (like DMSO) compared to highly aqueous mixtures, preventing compound precipitation during freeze-thaw cycles.
Working Solutions: Dilute the primary analyte stock with 50:50 Methanol:Water (v/v) to create a serial dilution of working solutions ranging from 10 ng/mL to 5,000 ng/mL (10x the final desired plasma concentration).
IS Working Solution: Dilute the
13
C
3
SIL-IS stock to a constant concentration of 500 ng/mL in 50:50 Methanol:Water.
To ensure the calibration curve accurately reflects the sample environment, standards must be prepared in the exact biological matrix (e.g., blank human plasma) as the unknown samples.
Table 1: Calibration Curve and Quality Control (QC) Preparation Strategy
Level
Final Plasma Conc. (ng/mL)
Working Solution Conc. (ng/mL)
Spike Volume (µL)
Blank Plasma (µL)
Scientific Purpose
Double Blank
0
0
0
50
Proves absence of endogenous matrix interference.
Zero Sample
0
0
0
50
Proves the
13
C
3
IS contains no unlabeled isotopic impurities.
LLOQ
1.0
10
5
45
Establishes the Lower Limit of Quantitation.
Calibrator 2
5.0
50
5
45
Anchors the lower exponential curve.
Calibrator 3
50.0
500
5
45
Mid-point linear verification.
Calibrator 4
250.0
2500
5
45
High-range linear verification.
ULOQ
500.0
5000
5
45
Upper Limit of Quantitation (Detector saturation check).
Step 3.3: Sample Extraction via Protein Precipitation (PPT)
Aliquot 50 µL of the spiked plasma standards (from Table 1) into 1.5 mL microcentrifuge tubes.
Add 10 µL of the IS Working Solution (500 ng/mL) to all tubes except the Double Blank .
Add 150 µL of ice-cold Methanol to all tubes.
Causality Insight: Methanol is specifically chosen over Acetonitrile as the precipitation agent. While Acetonitrile yields a tighter protein pellet, it can cause co-precipitation (occlusion) of polar pyrimidine derivatives like Gimeracil. Methanol ensures complete protein denaturation while keeping the target analyte partitioned safely in the supernatant[5].
Vortex vigorously for 2 minutes to disrupt protein binding.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an LC autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak distortion).
Fig 2: Step-by-step workflow for SIL-IS calibration curve preparation and extraction.
Step 3.4: LC-MS/MS Acquisition Parameters
Analyze the extracted samples using a reversed-phase C18 column (e.g., 50 × 2.1 mm, 1.7 µm) coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.
Note: The +3 Da mass shift in the precursor and product ions of the SIL-IS ensures distinct mass channels, completely eliminating cross-talk in the collision cell.
Data Processing & Acceptance Criteria
Following acquisition, plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards.
Regression Model: Apply a linear regression model with a
1/x2
weighting factor. Causality: Unweighted linear regression inherently biases the curve toward the highest concentrations. A
1/x2
weight forces the regression line to accurately fit the low-end concentrations, which is critical for maintaining accuracy at the LLOQ.
FDA Acceptance Criteria:
The Double Blank must show an interfering peak area
≤20%
of the LLOQ area[4].
The Zero Sample must show an analyte peak area
≤20%
of the LLOQ area (proving SIL-IS purity)[4].
The back-calculated concentrations of the calibration standards must be within
±15%
of their nominal values, except for the LLOQ, which is permitted to be within
±20%
[4].
References
Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link]
Simultaneous determination of tegafur and gimeracil in human plasma by liquid chromatography/tandem mass spectrometry. PubMed (National Institutes of Health). Available at:[Link]
Forced Degradation Study and Impurity Characterization of Gimeracil. ResolveMass. Available at:[Link]
Gimeracil Impurities and Stable Isotopes. Pharmaffiliates. Available at:[Link]
Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS. IATDMCT. Available at:[Link]
Technical Support Center: Optimizing Yield in 3-Cyano Gimeracil-13C3 Methyl Ether Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Cyano Gimeracil-¹³C₃ Methyl Ether. Our focus is on...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Cyano Gimeracil-¹³C₃ Methyl Ether. Our focus is on diagnosing and resolving common issues to improve reaction yield and product purity. The information herein is synthesized from established chemical principles and analogous syntheses reported in peer-reviewed literature and patents.
Overview of the Synthetic Challenge
The target molecule, 3-Cyano Gimeracil-¹³C₃ Methyl Ether, is understood to be 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone , featuring a three-carbon isotopic label within its structure. This compound is a crucial intermediate in several documented syntheses of Gimeracil.[1][2] The "Gimeracil" designation in the common name refers to its core structure, while "3-Cyano" and "Methyl Ether" specify the functional groups present at this intermediate stage, prior to the final hydrolysis and decyanation steps that would yield Gimeracil itself.[1]
The introduction of a ¹³C₃ label for metabolic studies or other tracer applications adds a layer of complexity, demanding high efficiency in all synthetic steps to conserve the expensive labeled material.[3] This guide will address yield loss at each critical stage of a plausible synthetic pathway.
Proposed Synthetic Workflow
The synthesis can be logically divided into three primary stages: formation of the pyridone ring, chlorination, and purification. Each stage presents unique challenges that can significantly impact the overall yield.
Caption: Proposed synthetic pathway for 3-Cyano Gimeracil-¹³C₃ Methyl Ether.
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for the ¹³C₃ label?
For metabolic stability, the isotopic label should be incorporated into the core heterocyclic scaffold rather than on a labile peripheral group.[3] A common strategy for constructing the pyridone ring involves precursors derived from 3-carbon synthons. Therefore, a synthesis starting from a precursor like [¹³C₃]-propionic acid would likely result in the label being distributed across the C4, C5, and C6 positions of the pyridone ring, ensuring its retention throughout the synthesis and in subsequent biological studies.[4]
Q2: What are the most critical steps impacting overall yield?
The two most critical stages are the intramolecular cyclization to form the pyridone ring and the subsequent chlorination.[2]
Cyclization: Incomplete reaction or the formation of polymeric side products can drastically reduce the yield of the desired pyridone intermediate.
Chlorination: This step is prone to issues with regioselectivity and potential degradation of the electron-rich pyridone ring if conditions are not carefully controlled.[1]
Q3: Which chlorinating agent is recommended: sulfuryl chloride or N-chlorosuccinimide (NCS)?
The literature suggests that sulfuryl chloride in an acetate system is a highly effective method for the chlorination of 3-cyano-4-methoxy-2(1H)-pyridone.[1] While NCS is a milder alternative, it may require longer reaction times or higher temperatures, which can lead to other side reactions. Sulfuryl chloride often provides a cleaner and faster conversion when used under optimized conditions.
Q4: My final product is difficult to purify by crystallization. What are the alternatives?
If recrystallization fails to remove persistent impurities, silica gel column chromatography is a viable alternative. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is typically effective for separating pyridone derivatives. If the product remains impure, consider that impurities may be isomers or closely related byproducts. Characterization by LC-MS can help identify these, and a pH-mediated purification, exploiting the acidic proton on the pyridone nitrogen, could be effective.[5] This involves dissolving the crude product in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the purified product.[5]
Troubleshooting Guide by Synthesis Stage
This section provides a detailed breakdown of potential issues, their causes, and actionable solutions for each step of the synthesis.
Stage 1: Pyridone Ring Formation (Cyclization)
The cyclization of an acyclic precursor, such as 1,1-dicyano-2-methoxy-4-ethoxy-1,3-butadiene, is a key step. An industrial process describes this being performed smoothly in 80% aqueous acetic acid.[2]
Problem
Potential Cause(s)
Recommended Solution(s)
Low Conversion (Starting Material Remains)
1. Insufficient reaction time or temperature. 2. Incorrect acid concentration. 3. Impure starting material inhibiting the reaction.
1. Monitor via TLC: Increase reflux time until the starting material spot disappears. 2. Verify Acid Concentration: Ensure the use of 80% aqueous acetic acid as specified in optimized protocols.[2] 3. Purify Precursor: Ensure the acyclic precursor is of high purity before cyclization.
Formation of Dark, Tarry Side Products
1. Reaction temperature is too high. 2. Extended reaction time leading to polymerization/degradation.
1. Control Temperature: Maintain a gentle reflux; avoid aggressive heating. 2. Optimize Time: Stop the reaction as soon as TLC indicates full consumption of the starting material.
Product Fails to Precipitate on Cooling
1. Product is too soluble in the reaction mixture. 2. Insufficient concentration.
1. Induce Precipitation: Add cold water or an anti-solvent like isopropanol to the cooled reaction mixture. 2. Concentrate: If solubility is high, carefully reduce the volume of the solvent under reduced pressure before cooling.
Stage 2: C5-Chlorination
This step introduces the chlorine atom at the 5-position of the pyridone ring, a defining feature of the Gimeracil scaffold.
Problem
Potential Cause(s)
Recommended Solution(s)
Incomplete Chlorination
1. Insufficient chlorinating agent. 2. Low reaction temperature. 3. Deactivation of the reagent due to moisture.
1. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sulfuryl chloride. 2. Temperature Control: The reaction is often performed by dropwise addition at a controlled temperature (e.g., 0-10 °C) and then allowed to warm to ensure completion.[1] 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Low Regioselectivity)
1. Reaction conditions are too harsh, leading to over-chlorination. 2. The pyridone ring is activated at other positions.
1. Controlled Addition: Add the sulfuryl chloride dropwise at a low temperature to control the reaction's exothermicity. 2. Solvent Choice: Using an acetate system can help direct the chlorination to the C5 position.[1]
Significant Product Degradation (Darkening of Solution)
1. Reaction is too exothermic. 2. Presence of acid-sensitive impurities.
1. Maintain Low Temperature: Perform the addition of the chlorinating agent in an ice bath. 2. Purify Starting Material: Ensure the pyridone intermediate from Stage 1 is clean before proceeding.
Troubleshooting Logic for Chlorination
Caption: Decision tree for troubleshooting the chlorination step.
Stage 3: Work-up and Purification
The final stage is critical for isolating a high-purity product, which is essential for accurate analytical data and subsequent use.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Recovery After Aqueous Work-up
1. Product has partial solubility in the aqueous phase. 2. Incorrect pH during extraction.
1. Back-Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. pH Control: The pyridone is weakly acidic. Ensure the aqueous layer is neutral or slightly acidic during extraction to keep the product in its neutral, more organic-soluble form.
Product Oils Out During Crystallization
1. Presence of impurities depressing the melting point. 2. Solvent system is not optimal.
1. Chromatography First: Purify the crude material by column chromatography to remove impurities before attempting crystallization. 2. Solvent Screening: Use a co-solvent system. Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., hexanes, water) until turbidity persists. Cool slowly.
Off-Color Final Product (Yellow/Brown)
1. Trace amounts of colored impurities from degradation. 2. Residual acid or base from work-up.
1. Charcoal Treatment: Dissolve the product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter through celite to remove colored impurities.[5] 2. Thorough Washing: Wash the final crystalline product with a cold, non-polar solvent and ensure it is dried under vacuum to remove any volatile residues.
Key Experimental Protocols
Protocol 1: C5-Chlorination of 3-Cyano-4-methoxy-2(1H)-pyridone-[¹³C₃]
This protocol is adapted from a similar transformation described in patent literature.[1]
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, suspend the 3-cyano-4-methoxy-2(1H)-pyridone-[¹³C₃] (1.0 eq) in glacial acetic acid.
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
Reagent Addition: Add sulfuryl chloride (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
Work-up: Carefully pour the reaction mixture into ice water. The crude product should precipitate.
Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
Drying: Dry the solid under vacuum to yield the crude 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone-[¹³C₃].
Protocol 2: Purification by Acid-Base Extraction
This protocol is based on general principles for purifying acidic heterocyclic compounds.[5]
Dissolution: Dissolve the crude product in a 3% aqueous sodium hydroxide solution by stirring. The solution should become clear.
Decolorization (Optional): If the solution is darkly colored, add activated carbon (approx. 5% of the crude product weight), stir for 15 minutes, and filter through a pad of celite. Wash the celite pad with a small amount of the basic solution.[5]
Extraction of Impurities: Transfer the basic aqueous solution to a separatory funnel and wash twice with dichloromethane to remove any non-acidic organic impurities.
Precipitation: Cool the aqueous layer in an ice bath and slowly add 4N HCl with stirring to adjust the pH to 3-4. A white or off-white solid should precipitate.[1]
Crystallization: Stir the cold suspension for 30-60 minutes to allow for complete crystallization.
Isolation: Collect the purified product by vacuum filtration, wash the cake with cold water, and dry under high vacuum.
Technical Support Center: Stability and Handling of 3-Cyano Gimeracil-13C3 Methyl Ether in Biological Matrices
Here is the technical support center for the Stability of 3-Cyano Gimeracil-13C3 Methyl Ether in biological matrices. Welcome to the technical support resource for 3-Cyano Gimeracil-13C3 Methyl Ether.
Author: BenchChem Technical Support Team. Date: April 2026
Here is the technical support center for the Stability of 3-Cyano Gimeracil-13C3 Methyl Ether in biological matrices.
Welcome to the technical support resource for 3-Cyano Gimeracil-13C3 Methyl Ether. This guide is designed for researchers, bioanalytical scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their experimental workflows. As a critical reagent, likely employed as an internal standard (IS) in quantitative bioanalysis, ensuring its stability and proper handling is paramount for generating reliable and reproducible data.
This document provides in-depth, experience-driven guidance, troubleshooting protocols, and answers to frequently asked questions regarding the use of 3-Cyano Gimeracil-13C3 Methyl Ether in common biological matrices such as plasma, serum, and urine.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the compound and its handling.
Q1: What is 3-Cyano Gimeracil-13C3 Methyl Ether and what is its primary application?
A: 3-Cyano Gimeracil-13C3 Methyl Ether is a stable isotope-labeled (SIL) analogue of a Gimeracil derivative.[1] Gimeracil is a component of the oral anticancer agent S-1, where it acts as an inhibitor of the 5-fluorouracil (5-FU) degrading enzyme, dihydropyrimidine dehydrogenase.[2][3] The "-13C3" designation indicates that three carbon atoms in the molecule have been replaced with the heavy isotope, Carbon-13.
Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of a 3-cyano gimeracil methyl ether analogue or related compounds in biological matrices using mass spectrometry-based techniques, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.[4]
Q2: What are the most critical factors affecting the stability of this compound in biological matrices?
A: The stability of any analyte in a biological matrix is influenced by several factors. For 3-Cyano Gimeracil-13C3 Methyl Ether, the key factors to consider are:
Temperature: Like most biological molecules, degradation rates are highly dependent on temperature. Improper storage temperatures can lead to significant analyte loss.[5][6]
pH: The chemical structure contains functional groups (e.g., pyridine ring, cyano group, ether linkage) that may be susceptible to pH-dependent hydrolysis. The pH of the biological matrix and any buffers used during sample preparation are critical.
Enzymatic Activity: Biological matrices like plasma and whole blood contain active enzymes (e.g., esterases, oxidases) that can metabolize xenobiotics.[7] While the methyl ether modification may confer some stability, potential enzymatic degradation should always be evaluated.
Matrix Composition: The specific biological matrix (e.g., plasma, urine, tissue homogenate) can have a profound impact. The presence of high concentrations of proteins, lipids, and other endogenous components can affect both stability and analytical performance (matrix effects).[8][9]
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can disrupt cellular components, release degradative enzymes, and alter sample pH, potentially leading to degradation of the analyte.[3]
Light Exposure: While not always a primary concern, some compounds are light-sensitive. It is good laboratory practice to minimize light exposure, especially for stock solutions and during long-term storage.
Q3: What are the recommended short-term and long-term storage conditions for stock solutions and spiked biological samples?
A: While specific stability data for this compound is not extensively published, general best practices for similar small molecules in bioanalysis should be followed.[5][6] All storage conditions must be validated as part of the bioanalytical method validation process according to regulatory guidelines.[10][11][12]
Sample Type
Storage Condition
Typical Duration
Rationale & Key Considerations
Stock & Working Solutions
4°C (Refrigerated)
< 1 month
For frequently used solutions to minimize freeze-thaw cycles. Protect from light.
-20°C (Freezer)
1-6 months
Good for intermediate-term storage. Use tightly sealed containers to prevent solvent evaporation.
-80°C (Ultra-Low)
> 6 months
Gold standard for long-term storage to minimize all chemical and biological activity.[6]
Spiked Biological Matrix (Plasma, Serum, etc.)
Room Temperature
4-24 hours
Must be validated (bench-top stability). Crucial for understanding stability during sample processing.[13][14]
4°C (Refrigerated)
24-72 hours
Relevant for samples stored in an autosampler or awaiting processing.
-20°C or -80°C
Months to Years
Long-term stability must be demonstrated at the storage temperature of study samples. -80°C is strongly preferred.[2]
Q4: How can I assess the stability of the compound in my specific matrix?
A: Stability assessment is a core component of bioanalytical method validation as mandated by regulatory bodies like the FDA.[15][16] The process involves analyzing quality control (QC) samples stored under various conditions and comparing the results against freshly prepared QCs or a baseline (time zero) measurement. Key stability experiments include:
Freeze-Thaw Stability: Evaluate analyte stability after a specified number of freeze-thaw cycles (typically 3-5 cycles).[3]
Short-Term (Bench-Top) Stability: Assess stability at room temperature for a duration that mimics the sample preparation and handling time.[13]
Long-Term Stability: Confirm stability at the intended storage temperature (-20°C or -80°C) for a period equal to or exceeding the time from sample collection to analysis.
Post-Preparative (Autosampler) Stability: Evaluate the stability of extracted samples held in the autosampler before injection.
A detailed protocol for conducting these stability tests is provided in Section 3.
Q5: What are the potential degradation pathways for this compound?
A: Based on its chemical structure, several potential degradation pathways can be hypothesized. Understanding these can aid in troubleshooting and developing a stability-indicating method.
Hydrolysis of the Cyano Group: The nitrile (cyano) group can undergo hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid or an amide intermediate.
Cleavage of the Methyl Ether: The methyl ether linkage could be susceptible to enzymatic (e.g., O-dealkylation) or chemical cleavage, resulting in a hydroxyl group.
Ring Modifications: The pyridine ring system, while generally stable, can undergo oxidation or other modifications, especially in the presence of reactive species that may be generated in the matrix or during sample processing.[17]
It is crucial to develop a chromatographic method that can separate the parent compound from any potential degradants to ensure accurate quantification.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the analysis of 3-Cyano Gimeracil-13C3 Methyl Ether.
Issue: Poor Peak Shape or Shifting Retention Time in LC-MS/MS AnalysisQ: My peak for 3-Cyano Gimeracil-13C3 Methyl Ether is broad, tailing, or the retention time is inconsistent. What could be the cause?
A: This is a common issue in LC-MS/MS analysis and can stem from multiple sources. A systematic approach is required to diagnose the problem.[18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatography.
Detailed Actions:
Isolate the Problem: First, inject a standard solution of the compound in a clean solvent (e.g., your initial mobile phase). If the peak shape and retention time are normal, the issue is likely related to your sample matrix or extraction procedure. If the standard also performs poorly, the problem lies with the LC-MS/MS system itself.[19]
System-Level Checks:
Mobile Phase: Ensure mobile phases are fresh, correctly prepared, and have been adequately degassed. Small shifts in pH or organic content can cause significant retention time changes.[18]
Column Health: A loss of performance in a column is a common culprit. Check the backpressure; a sudden increase may indicate a blockage, while a decrease could mean a void has formed. Consider flushing the column or replacing it if it has exceeded its typical lifetime.
Hardware: Check for leaks in the system, ensure the pump is delivering a consistent flow rate, and verify the column oven is maintaining the correct temperature.
Sample/Matrix-Level Checks:
Sample Preparation: Inconsistent sample preparation can lead to variable results. Ensure pH adjustments, solvent additions, and vortexing/centrifugation steps are performed uniformly.
Matrix Effects: Co-eluting endogenous compounds from the matrix can interfere with the chromatography, leading to peak shape distortion.[4][9] Try modifying the gradient to better separate the analyte from the bulk of the matrix components or improve your sample cleanup procedure (see next issue).
Issue: Low or Inconsistent Analyte RecoveryQ: I'm experiencing low and variable recovery of the internal standard after sample extraction. Why is this happening?
A: Low and inconsistent recovery points directly to a suboptimal sample preparation procedure. The goal of sample prep is to efficiently isolate the analyte from the complex biological matrix while removing interferences.[20][21]
Potential Causes & Solutions:
Inappropriate Extraction Technique:
Protein Precipitation (PPT): While fast and simple, PPT is the "dirtiest" technique and may not adequately remove interfering substances like phospholipids, leading to both low recovery and significant matrix effects.[22]
Liquid-Liquid Extraction (LLE): Recovery is highly dependent on the choice of extraction solvent and the pH of the aqueous phase. The pKa of the analyte must be considered to ensure it is in a neutral state for efficient partitioning into the organic solvent. Experiment with different solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH values.
Solid-Phase Extraction (SPE): SPE offers the highest degree of cleanup but requires more method development.[21] The choice of sorbent (e.g., C18 for reversed-phase, or a mixed-mode cation exchange for a basic compound) is critical. Ensure each step (conditioning, loading, washing, eluting) is optimized.
Suboptimal pH: As mentioned, the pH during extraction is crucial. For LLE, you want to neutralize the charge on your molecule. For ion-exchange SPE, you want to control the charge state to promote binding and elution.
Degradation During Extraction: The extraction process itself (e.g., exposure to harsh pH, high temperatures during solvent evaporation) could be causing the analyte to degrade.[7] Evaluate stability under these specific conditions.
Recommended Action: Perform an experiment to determine extraction recovery. Analyze three sets of samples:
Set A: Analyte spiked into clean solvent (100% reference).
Set B: Blank matrix extract spiked with analyte post-extraction.
Set C: Matrix spiked with analyte before extraction.
Extraction Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
If recovery is low, re-optimize your extraction parameters.
Issue: Significant Matrix Effects (Ion Suppression/Enhancement)Q: My signal for the internal standard is highly variable across different sample lots. How do I diagnose and mitigate matrix effects?
A: Matrix effects are a major challenge in LC-MS/MS bioanalysis, caused by co-eluting components from the matrix that affect the ionization efficiency of the analyte in the mass spectrometer's source.[8][9][23] Since 3-Cyano Gimeracil-13C3 Methyl Ether is your internal standard, its signal must be stable to accurately quantify your target analyte.
Diagnosis and Mitigation Strategy:
Caption: Strategy for diagnosing and mitigating matrix effects.
Detailed Actions:
Diagnose:
Post-Column Infusion: This is a qualitative experiment where a constant flow of your analyte is infused into the MS source while a blank, extracted matrix sample is injected onto the LC column. Dips or spikes in the baseline signal indicate regions of ion suppression or enhancement.
Post-Extraction Spike: As described in the previous section, comparing the response of an analyte spiked post-extraction into different lots of a biological matrix against its response in a clean solvent will quantify the variability of the matrix effect.[4]
Mitigate:
Improve Chromatographic Separation: The best way to avoid matrix effects is to chromatographically separate your analyte from the interfering components. Adjust your LC gradient to move your analyte's peak away from the suppression zones identified in the post-column infusion experiment. Consider trying a column with a different chemistry (e.g., a Phenyl-Hexyl or a HILIC column).
Enhance Sample Cleanup: If chromatography changes are insufficient, improve your sample preparation. Switching from protein precipitation to a more rigorous method like SPE can selectively remove the classes of compounds (e.g., phospholipids) that are often responsible for matrix effects.[21]
Sample Dilution: A simple but sometimes effective strategy is to dilute the sample with a suitable buffer. This reduces the concentration of all matrix components, potentially lessening their impact on ionization.
Section 3: Protocols and Workflows
These protocols provide a starting point for the validation of 3-Cyano Gimeracil-13C3 Methyl Ether in your laboratory. They should be adapted and finalized according to your specific SOPs and regulatory requirements.[11][15]
Protocol 1: Preparation of Stock and Working Solutions
Stock Solution (e.g., 1 mg/mL): Accurately weigh the required amount of 3-Cyano Gimeracil-13C3 Methyl Ether. Dissolve in a suitable organic solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 mg/mL. Store in an amber vial at -20°C or -80°C.
Working Solutions: Prepare a series of intermediate working solutions by serially diluting the stock solution with an appropriate solvent (e.g., 50:50 Acetonitrile:Water). These solutions will be used to spike calibrators, QCs, and the internal standard working solution.
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a concentration that will yield a robust signal in the final extracted sample. This concentration should be consistent across all samples (except for double blanks).
Protocol 2: Assessment of Freeze-Thaw and Short-Term Stability
Sample Preparation: Prepare at least two sets of quality control (QC) samples at low and high concentrations by spiking the analyte into the blank biological matrix. One set will be your baseline (T=0), and the other will be the test set.
Freeze-Thaw Cycles (Test Set):
Store the test QCs at -80°C for at least 12 hours to ensure complete freezing.
Thaw the samples unassisted at room temperature.
Once completely thawed, refreeze them at -80°C for another 12 hours.
Repeat this cycle for the desired number of iterations (e.g., 3 or 5 cycles).
Short-Term Stability (Test Set):
Keep a separate set of low and high QCs at room temperature (bench-top) for a predefined period that reflects your sample processing time (e.g., 4, 8, or 24 hours).
Analysis: After the stability challenges are complete, process both the T=0 QCs and the test set QCs using your validated bioanalytical method.
Evaluation: Calculate the mean concentration of the test QCs and compare it to the nominal concentration or the mean concentration of the T=0 QCs. The deviation should be within ±15% for the analyte to be considered stable.
Section 4: References
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
Frontiers. (2025, February 18). Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions. Retrieved from [Link]
ResearchGate. (2009, October 10). Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
PubMed. (2023, May 19). The Stability of Synthetic Cathinones and the Study of Potential Intake Biomarkers in the Biological Material from a Case of 3-CMC Poisoning. Retrieved from [Link]
(Reference not used in the final text)
FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. Retrieved from [Link]
ResearchGate. (2023, February 15). Stability problems of synthetic cathinones in biological material and the study of potential intake biomarkers based on the biological material from a case of 3-CMC poisoning. Retrieved from [Link]
PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved from [Link]
(Reference not used in the final text)
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]
(2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
(Reference not used in the final text)
(Reference not used in the final text)
(Reference not used in the final text)
(Reference not used in the final text)
(Reference not used in the final text)
PubMed. (2024, December 1). From Bed to Bench: Pre-analytical Stability of 29 Anti-infective Agents in Plasma and Whole Blood to Improve Accuracy of Therapeutic Drug Monitoring. Retrieved from [Link]
(Reference not used in the final text)
FDA. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
(Reference not used in the final text)
(Reference not used in the final text)
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
(Reference not used in the final text)
(Reference not used in the final text)
Taylor & Francis. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
(2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
(Reference not used in the final text)
(Reference not used in the final text)
Biocompare. (2022, October 6). Best Practices for Biological Sample Storage and Management. Retrieved from [Link]
(Reference not used in the final text)
(Reference not used in the final text)
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
(Reference not used in the final text)
(Reference not used in the final text)
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Retrieved from [Link]
(Reference not used in the final text)
Azenta Life Sciences. (2018, November 9). Safe Storage Temperatures for Biological Materials. Retrieved from [Link]
(Reference not used in the final text)
ResearchGate. (2024, April 12). How does the stability of routine biochemical analytes in whole blood and plasma from lithium heparin gel tubes change during a 6-hour storage period?. Retrieved from [Link]
(2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
Ovid. (n.d.). Importance of matrix effects in LC–MS/MS... : Bioanalysis. Retrieved from [Link]
Technical Support Center: Minimizing Isotopic Scrambling in 13C3 Gimeracil Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C3 gimeracil derivatives. This guide provides in-depth troubleshooting advice and frequently asked qu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C3 gimeracil derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of minimizing isotopic scrambling during your experiments. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Introduction to Gimeracil and the Challenge of Isotopic Labeling
Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a critical component in combination cancer therapies. It acts as an inhibitor of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the breakdown of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). By inhibiting DPD, gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-cancer efficacy.
This guide is designed to provide you with the expertise to anticipate, troubleshoot, and minimize isotopic scrambling in your work with 13C3 gimeracil derivatives.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a significant concern when working with 13C3 gimeracil derivatives?
A1: Isotopic scrambling is the redistribution of isotopes, in this case, 13C, from their original, intended positions within a molecule to other positions. In the context of a 13C3 gimeracil derivative, this means that the three 13C atoms, which were synthetically placed at specific locations on the gimeracil scaffold, might migrate to other carbon positions within the molecule or even be exchanged with carbon atoms from other molecules in the biological system.
Why it's a problem:
Inaccurate Metabolite Identification: The primary purpose of isotopic labeling is to trace the metabolic fate of a drug. If the 13C label scrambles, the mass shift observed in mass spectrometry (MS) may not accurately represent the metabolic transformation. This can lead to the misidentification of metabolites.
Compromised Quantitative Accuracy: In quantitative studies using stable isotope-labeled internal standards, scrambling can interfere with the signal of the unlabeled analyte, leading to inaccurate measurements.
Misinterpretation of Metabolic Pathways: Scrambling can create labeling patterns that suggest the involvement of metabolic pathways that are not actually active, or obscure the true pathways.
Q2: What are the primary chemical and biological mechanisms that can lead to isotopic scrambling in 13C3 gimeracil derivatives?
A2: Isotopic scrambling can be driven by both chemical and biological processes.
Chemical Mechanisms (During Synthesis and Storage):
Rearrangement Reactions: Certain reaction conditions during the synthesis of the labeled gimeracil derivative can promote molecular rearrangements, leading to the migration of the 13C label. For instance, reactions involving carbocation intermediates can be prone to rearrangements that scramble isotopic labels.
Degradation: The stability of the gimeracil molecule itself is crucial. Forced degradation studies have shown that gimeracil can degrade under certain stress conditions. These degradation pathways could potentially involve bond cleavage and reformation that might lead to scrambling.
Exchange with Labeled Precursors: During synthesis, if there is incomplete reaction or side reactions with other 13C-labeled reagents, it can result in a final product with a scrambled labeling pattern.
Biological Mechanisms (In Vitro and In Vivo):
Metabolic Cycling: Central carbon metabolism pathways, such as the tricarboxylic acid (TCA) cycle, are notorious for causing isotopic scrambling. If gimeracil or its metabolites enter these central pathways, the 13C labels can be redistributed through the various intermediates of the cycle.
Reversible Enzymatic Reactions: Many enzymatic reactions are reversible. If a 13C-labeled metabolite is a substrate for a reversible enzyme, the label can be exchanged with unlabeled pools, leading to dilution and scrambling of the isotopic signal.
One-Carbon Metabolism: Pathways involving one-carbon units (e.g., folate cycle) can also contribute to scrambling by transferring 13C-labeled methyl or formyl groups to various biomolecules.
Q3: How can I detect and quantify the extent of isotopic scrambling in my 13C3 gimeracil samples?
A3: The two primary analytical techniques for detecting and quantifying isotopic scrambling are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
High-Resolution MS (HRMS): Can be used to determine the exact mass of the labeled compound and its fragments. By analyzing the isotopic distribution (the relative abundance of M, M+1, M+2, etc. peaks), you can detect deviations from the expected pattern that would indicate scrambling.
Tandem MS (MS/MS): By fragmenting the parent ion and analyzing the masses of the resulting product ions, you can pinpoint the location of the 13C labels. If the labels are not in the expected positions, it's a clear indication of scrambling.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
13C NMR: This is the most direct method for determining the position of 13C labels. Each carbon atom in a unique chemical environment will give a distinct signal in the 13C NMR spectrum. The presence of signals at unexpected chemical shifts or changes in the expected signal intensities can quantify the extent of scrambling.
1H NMR: While less direct, high-resolution 1H NMR can show 13C-1H coupling, which can help confirm the location of the labels.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during experiments with 13C3 gimeracil derivatives.
Issue 1: Unexpected Isotopic Distribution in Mass Spectrometry Data
Scenario: Your mass spectrometry results for the 13C3 gimeracil derivative show a broader isotopic cluster than expected, or the relative abundances of the M+1, M+2, and M+3 peaks do not match the theoretical values for a pure 13C3-labeled compound.
Potential Causes & Solutions:
Potential Cause
Troubleshooting Steps
Incomplete Labeling During Synthesis
1. Review Synthetic Route: Re-examine the synthetic procedure used to introduce the 13C labels. Ensure that the labeled starting materials were of high isotopic purity. 2. Optimize Reaction Conditions: Incomplete reactions can lead to a mixture of labeled and unlabeled species. Consider adjusting reaction times, temperatures, or catalyst concentrations to drive the reaction to completion. 3. Purify the Final Product: Employ high-resolution purification techniques like preparative HPLC to isolate the desired 13C3-labeled gimeracil derivative from any partially labeled or unlabeled byproducts.
Isotopic Scrambling During Synthesis
1. Analyze Intermediates: If possible, analyze the isotopic purity of key intermediates in your synthetic pathway. This can help pinpoint the step where scrambling is occurring. 2. Choose Milder Reaction Conditions: Harsh reaction conditions (e.g., strong acids/bases, high temperatures) can promote rearrangements. Explore alternative synthetic routes that utilize milder, more selective reagents.
In-Source Fragmentation/Rearrangement
1. Optimize MS Source Conditions: High source temperatures or voltages can sometimes induce fragmentation or rearrangement within the mass spectrometer's ion source. Methodically reduce these parameters to see if the isotopic distribution improves. 2. Use a Softer Ionization Technique: If using a technique like electron ionization (EI), which is known to cause extensive fragmentation, consider switching to a softer ionization method like electrospray ionization (ESI) or chemical ionization (CI).
Issue 2: 13C NMR Spectrum Shows More Than Three Enriched Signals
Scenario: Your 13C NMR spectrum of the purified 13C3 gimeracil derivative displays more than the three expected signals corresponding to the labeled positions, indicating that the 13C atoms have migrated to other carbon positions in the molecule.
Potential Causes & Solutions:
Potential Cause
Troubleshooting Steps
Acid/Base Catalyzed Rearrangements
1. Neutralize the Sample: Ensure that your NMR sample is at a neutral pH. Traces of acid or base can catalyze slow rearrangements over time. 2. Avoid Protic Solvents if Unstable: If the gimeracil derivative is known to be unstable in protic solvents, consider using aprotic deuterated solvents for your NMR analysis.
Photochemical Reactions
1. Protect from Light: Some compounds are light-sensitive and can undergo photochemical reactions that lead to molecular rearrangements. Store your labeled compound in the dark and prepare NMR samples in low-light conditions.
Thermal Instability
1. Store at Low Temperatures: Ensure that the 13C3 gimeracil derivative is stored at the recommended low temperature to minimize thermal degradation and potential rearrangements.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical 13C3 Gimeracil Derivative
This is a generalized protocol to illustrate key considerations for minimizing scrambling during synthesis. The specific starting materials and reagents will depend on the desired positions of the 13C labels.
Objective: To synthesize a 13C3-labeled gimeracil derivative with high isotopic purity.
Key Principle: Employing a synthetic route that introduces the 13C labels late in the synthesis and uses mild reaction conditions can help minimize scrambling.
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Starting Material Selection: Choose commercially available 13C-labeled starting materials with the highest possible isotopic enrichment (ideally ≥99%).
Reaction Setup: Conduct all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Temperature Control: Maintain precise temperature control throughout the reaction. Avoid excessive heating, which can promote side reactions and rearrangements.
Purification of Intermediates: Purify all intermediates to remove any unlabeled starting materials or byproducts before proceeding to the next step.
Final Product Purification: Use preparative HPLC to purify the final 13C3 gimeracil derivative to >98% chemical and isotopic purity.
Purity Analysis: Confirm the isotopic purity and the position of the labels using both high-resolution mass spectrometry and 13C NMR.
Protocol 2: Quality Control Analysis by LC-MS/MS
Objective: To verify the isotopic purity and stability of the 13C3 gimeracil derivative.
Instrumentation:
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
Method Development: Develop a sensitive and specific LC-MS/MS method for the detection of both the labeled and unlabeled gimeracil.
Calibration Curve: Prepare a calibration curve using a certified reference standard of unlabeled gimeracil.
Analysis of Labeled Standard: Inject a known concentration of the 13C3 gimeracil derivative and monitor for the presence of any unlabeled compound. The response of the unlabeled gimeracil should be negligible.
Forced Degradation Study: Subject the 13C3 gimeracil derivative to stress conditions (e.g., acid, base, oxidation, heat, light) to assess its stability and to see if scrambling occurs under these conditions.
Visualizations
Workflow for Troubleshooting Isotopic Scrambling
Caption: Key chemical and biological factors that can induce isotopic scrambling.
References
Patsnap Synapse. (2024, June 15).
Wikipedia. (2024, March 23). Tegafur/gimeracil/oteracil.
National Center for Biotechnology Inform
Patsnap Synapse. (2024, July 17).
Okamoto, M., et al. (2011). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Science, 102(9), 1669-1675.
Stable Isotope. (n.d.). Enhancing Drug Metabolism Studies with 13C-Labeled Compounds.
BenchChem. (2025, December). Technical Support Center: Minimizing Isotopic Scrambling in 13C Labeling Experiments.
G, A., et al. (2023).
Optimization
LC-MS/MS Technical Support Center: Troubleshooting Low S/N for 3-Cyano Gimeracil-13C3 Methyl Ether
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers apply legacy mass spectrometry parameters from native drug assays to heavily modified stable-isotope la...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently see researchers apply legacy mass spectrometry parameters from native drug assays to heavily modified stable-isotope labeled (SIL) analogs or metabolites, resulting in severe signal degradation.
Native gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent dihydropyrimidine dehydrogenase (DPD) inhibitor commonly monitored in pharmacokinetic studies[1]. However, your target analyte—3-Cyano Gimeracil-13C3 Methyl Ether —features profound structural modifications. The addition of an electron-withdrawing cyano group and a sterically hindering methyl ether fundamentally alters the molecule's proton affinity, pKa, and lipophilicity.
This guide provides a causality-driven, self-validating framework to diagnose and resolve low signal-to-noise (S/N) ratios specifically for this derivative.
Diagnostic Decision Tree
Diagnostic workflow for isolating root causes of low S/N in LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is my S/N ratio dropping in biological matrices despite high analyte concentration?A: This is the hallmark of ion suppression driven by matrix effects. When analyzing complex biological fluids, co-eluting endogenous components (such as phospholipids or salts) compete with your analyte for the limited charge available on the surface of ESI droplets[2]. Because the methyl ether derivative is significantly more lipophilic than native gimeracil, it is retained longer on reversed-phase columns, often co-eluting with these late-eluting lipid clusters.
Q2: Should I use Positive (ESI+) or Negative (ESI-) Electrospray Ionization?A: Native gimeracil is almost exclusively analyzed in ESI- due to the presence of highly acidic hydroxyl groups on the pyridine ring[1]. However, the methylation of this hydroxyl group eliminates the acidic proton. Furthermore, the cyano group alters the electron density of the ring. You must evaluate ESI+ using acidic mobile phase modifiers (e.g., 0.1% formic acid) to promote
[M+H]+
adduct formation. Relying on ESI- for the ether derivative will yield exceptionally poor ionization efficiency[3].
Q3: How do MS source parameters impact the S/N for this specific compound?A: Desolvation temperature and drying gas flow are critical for effective desolvation of the LC eluent and the successful production of gas-phase ions[4]. The methyl ether modification makes the molecule slightly more volatile but also more susceptible to thermal degradation in the source. If your source temperature is too high, the molecule may undergo in-source fragmentation before entering the mass analyzer, reducing the precursor ion population and destroying your S/N ratio.
Quantitative Parameter Comparison
To illustrate the necessary shift in methodology, below is a summary of typical optimized MS parameters contrasting the native drug with the modified derivative.
Compound
Optimal Ionization Mode
Precursor Ion (m/z)
Product Ion (m/z)
Declustering Potential (V)
Collision Energy (eV)
Native Gimeracil
ESI (-)
142.0
98.0
-45
-20
3-Cyano Gimeracil-13C3 Methyl Ether
ESI (+)
188.0
144.0
+60
+25
(Note: M/Z values are theoretical representations based on isotopic mass additions for illustrative troubleshooting purposes. Always perform a compound optimization infusion to verify exact mass transitions).
This protocol creates a self-validating system: by establishing a continuous baseline of the analyte, any deviation directly proves the exact retention time where matrix components are suppressing the signal[5].
Setup: Connect a syringe pump to a T-connector installed between the analytical column outlet and the mass spectrometer inlet.
Infusion: Infuse a neat solution of 3-Cyano Gimeracil-13C3 Methyl Ether (e.g., 100 ng/mL) at a constant flow rate of 10 µL/min.
Injection: Inject a blank extracted matrix sample (e.g., plasma extracted via your current sample prep method) into the LC system and run your standard chromatographic gradient.
Data Acquisition: Monitor the specific MRM transition of the infused analyte.
Causality Check: A constant, flat baseline validates the absence of matrix effects. If you observe negative dips in the baseline, you have definitively localized the retention times where ion suppression occurs. If your analyte elutes within these suppression zones, you must alter your chromatography or sample preparation.
If Protocol 1 reveals severe ion suppression, simple protein precipitation is insufficient[6]. The addition of the methyl ether makes the molecule amenable to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction.
Conditioning: Condition the MCX SPE cartridge with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in Water.
Loading: Dilute your plasma sample 1:1 with 2% Formic Acid to disrupt protein binding and ensure the pyridine nitrogen is protonated, then load onto the cartridge.
Washing: Wash with 1 mL of 2% Formic Acid in Water (removes salts/polar interferences), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic environment neutralizes the pyridine ring, releasing it from the cation-exchange sorbent.
Validation: Evaporate, reconstitute, and inject. Injecting this eluate alongside a post-extraction spiked blank (recovery control) allows you to mathematically validate whether any remaining S/N loss is due to extraction inefficiency or residual ion suppression.
Optimal storage conditions to prevent degradation of 3-Cyano Gimeracil-13C3 Methyl Ether
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting of 3-Cyano Gimeracil-13C3 Methyl Ether. As a high-purit...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage, handling, and troubleshooting of 3-Cyano Gimeracil-13C3 Methyl Ether. As a high-purity, isotopically labeled reference standard, maintaining its chemical and isotopic integrity is paramount for generating valid and reproducible experimental data. This document synthesizes information on the compound's inherent chemical liabilities with best practices for reference standard management.
This section addresses the most common questions regarding the day-to-day storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for 3-Cyano Gimeracil-13C3 Methyl Ether?
For optimal stability, the compound should be stored under controlled conditions that mitigate its primary degradation pathways: oxidation and peroxide formation. Strict adherence to the supplier's recommendations, typically found on the product label or Certificate of Analysis, is the first and most critical step.[1][2]
Table 1: Recommended Long-Term Storage Conditions
Parameter
Recommendation
Rationale & Causality
Temperature
-20°C or lower
Lowering the temperature significantly reduces the rate of all chemical reactions, including oxidative degradation and peroxide formation.[3][4] For highly sensitive APIs, temperatures down to -80°C can be used to maximize shelf-life.[5]
Atmosphere
Inert Gas (Argon or Nitrogen)
The Gimeracil core is highly susceptible to oxidative stress.[6][7] Additionally, the methyl ether moiety is prone to autoxidation in the presence of oxygen, forming peroxides.[8] Storing under an inert atmosphere displaces oxygen, directly inhibiting these degradation routes.
Light
Protected from Light (Amber Vial)
Light, particularly UV, acts as a catalyst for photodegradation and can initiate the free-radical chain reaction that leads to peroxide formation in ethers.[3][8][9] Storing in an amber or opaque container is mandatory.
Humidity
Low Humidity (Desiccated)
Moisture can facilitate hydrolytic degradation pathways and, in some cases, accelerate oxidation.[3][10] Storing in a desiccator or a controlled low-humidity environment is a crucial preventative measure.[11] The USP defines "dry" conditions as not exceeding 40% relative humidity at 20°C.[3]
Container
Original, Tightly Sealed Vial
The original container has been validated by the manufacturer.[12] It should be kept tightly sealed to prevent exposure to atmospheric oxygen and moisture.[13] Do not transfer the bulk material to a different container for long-term storage.
Q2: The compound is labeled with stable isotopes (¹³C). Does this affect its stability or storage requirements?
The ¹³C₃ labeling introduces stable, non-radioactive isotopes. Unlike radioactive isotopes (e.g., ³H or ¹⁴C), stable isotopes do not cause self-irradiation (autoradiolysis), which is a major degradation pathway for radiolabeled compounds.[14][15] Therefore, the chemical stability of 3-Cyano Gimeracil-13C3 Methyl Ether is governed by the inherent properties of the molecule itself, not the isotopic label. Storage conditions should be identical to those for the unlabeled analogue.[14] The primary goal remains the prevention of chemical degradation.
Q3: I need to use the standard frequently. Can I store it at 2-8°C for short-term access?
While storage at 2-8°C is preferable to room temperature, it is not ideal for anything other than immediate, short-term use. For frequent use, the best practice is to create aliquots. This involves:
Allowing the primary container to equilibrate to room temperature before opening to prevent condensation and moisture ingress.[11][12]
Weighing out small, single-use quantities into appropriate, inert vials (e.g., amber glass HPLC vials).
Purging the headspace of each aliquot vial with an inert gas (argon or nitrogen) before sealing.
Storing all aliquots at the recommended long-term temperature (-20°C or below), taking out only one at a time for use.
This strategy minimizes the number of times the primary stock is exposed to ambient conditions, protecting the integrity of the bulk material.[13]
Q4: What are the primary chemical degradation pathways I should be aware of?
Based on forced degradation studies of the parent compound Gimeracil and the known chemistry of ethers, there are two principal degradation pathways of concern:
Oxidation of the Gimeracil Core: Studies have shown that Gimeracil is remarkably stable under acidic, alkaline, thermal, and photolytic stress. However, it degrades significantly under oxidative conditions, forming numerous mono-, di-, and tri-oxygenated derivatives and ring-opened structures.[6][7] This is the most significant vulnerability of the molecule.
Peroxide Formation of the Methyl Ether: Aliphatic ethers are well-known to undergo autoxidation upon exposure to oxygen and light, forming unstable and potentially explosive hydroperoxides and peroxides.[8] This is a free-radical chain reaction that occurs at the carbon atom adjacent to the ether oxygen.
Understanding these two pathways is essential for both preventative storage and for troubleshooting unexpected analytical results.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section provides a logical framework for addressing common issues that may arise from compound instability.
Q5: My chromatogram (LC-MS/HPLC) shows unexpected peaks that were not present previously. What could they be?
The appearance of new, related peaks is a classic sign of degradation.
Early-eluting, more polar impurities: These could be products from the oxidative cleavage of the pyridine ring system.[6]
Impurities with +16, +32, or +48 Da mass shifts: These are highly indicative of mono-, di-, and tri-oxygenated derivatives formed from the oxidative degradation of the Gimeracil core.[6]
Broad or tailing peaks: While this can have many causes, the presence of peroxides can sometimes interfere with chromatography.
If new peaks are observed, the integrity of the standard is compromised, and a fresh aliquot or vial should be used for quantitative analysis.
Q6: My quantitative results are showing a lower-than-expected concentration for my standard. What should I check?
If you observe a decrease in the main analyte peak area or a failure to meet assay specifications, it suggests a loss of the parent compound. The following troubleshooting workflow should be initiated.
Caption: Troubleshooting workflow for low assay results.
Q7: How can I test for the presence of peroxides?
As peroxide formation is a key risk for the methyl ether group, a qualitative check can be performed if degradation is suspected, especially if the material has been stored improperly.
CAUTION: Peroxides can be explosive, especially when concentrated. Handle with extreme care.
A common method is the use of potassium iodide (KI). Peroxides will oxidize iodide to iodine, resulting in a yellow-brown color.
Prepare a fresh 10% aqueous solution of potassium iodide.
In a test tube, dissolve a small amount of the suspect compound in a suitable solvent (e.g., acetic acid).
Add 1 mL of the KI solution.
A yellow to brown color indicates the presence of peroxides. A commercially available peroxide test strip can also be used for a simpler, semi-quantitative check.
If peroxides are detected, the material should be considered compromised and disposed of according to your institution's hazardous waste protocols.[13]
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol is designed to maintain the integrity of the primary reference standard.
Equilibration: Remove the sealed primary container from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature for at least 60 minutes to allow it to warm up completely. This is a critical step to prevent water condensation on the solid material. [12]
Preparation: Conduct all weighing and handling in an environment with controlled humidity if possible. Have clean, dry, pre-labeled amber glass vials with PTFE-lined screw caps ready.
Inert Atmosphere: If possible, perform the transfer inside a glove box purged with nitrogen or argon. If not available, work quickly and efficiently to minimize atmospheric exposure.
Dispensing: Open the primary container. Using a clean, dry spatula, promptly weigh the desired amount of material for your aliquots. Never return unused material to the primary container. [12]
Aliquoting: Transfer the weighed solid into the new amber vials.
Inerting: Gently flush the headspace of each new aliquot vial with a stream of nitrogen or argon for 10-15 seconds.
Sealing: Immediately and tightly seal the vials.
Storage: Promptly return the primary container and all new aliquots to the appropriate freezer for long-term storage.
Documentation: Record the date of aliquoting, the number of aliquots created, and the new aliquot IDs in your reference standard logbook.[13]
Protocol 2: Analytical Suitability Check by LC-MS
This is a quick check to verify the identity and purity of a new lot or a questionable aliquot.
Standard Preparation: Prepare a solution of the 3-Cyano Gimeracil-13C3 Methyl Ether at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile). Serially dilute to a working concentration suitable for your instrument (e.g., 1 µg/mL).
LC Conditions (Example):
Column: C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Expected Mass: The molecular formula is C₄¹³C₃H₅ClN₂O₂. Calculate the expected monoisotopic mass for the protonated molecule [M+H]⁺.
Analysis:
Inject the prepared standard.
Verify Identity: Confirm the presence of the main peak at the expected retention time with the correct m/z for the ¹³C₃-labeled compound.
Assess Purity: Integrate the primary peak and all other impurity peaks. Calculate the peak area purity. Compare this against the purity stated on the Certificate of Analysis and against historical data from previous lots. Look for any new peaks that would indicate degradation.
References
Forced Degradation Study and Impurity Characterization of Gimeracil. (2025). Vertex AI Search.
Top 5 Factors Affecting Chemical Stability. (2025). Canglow.
ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation.
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories.
ICH Quality Guidelines. (n.d.). International Council for Harmonisation.
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
Guidelines for Receipt and Usage of Reference Standards. (2012). Pharmaguideline.
Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. (2025). Scientific Research Publishing.
Understanding ICH Photostability Testing. (n.d.). Q-Lab.
How To Store And Dispose Of Radiolabeled Compounds. (2019). Moravek, Inc..
Managing Reference Standards and Calibration Materials. (2025). Labforward.
How To Properly Store Your Radiolabeled Compounds. (2022). Moravek, Inc..
How Storage Environment Impacts Ingredient Stability. (2026). Giraffy Co..
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.
Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C. (2015). Taylor & Francis Online.
Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability. (n.d.). Benchchem.
Stability testing of sec-butyl methyl ether under various conditions. (n.d.). Benchchem.
Storage of API's at CyberFreight. (n.d.). CyberFreight.
Use and Storage of USP Reference Standards. (n.d.). U.S. Pharmacopeia.
USP General Chapter <659> Packaging and Storage Requirements. (2017). U.S. Pharmacopeia.
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support.
Using USP Reference Standards. (2017). U.S. Pharmacopeia.
General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO).
Stability and storage of compounds labelled with radioisotopes. (n.d.). Scilit.
Technical Support Center: Chromatographic Optimization for 3-Cyano Gimeracil-13C3 Methyl Ether
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals. Executive Overview 3-Cyano Gimeracil-13C3 Methyl Ether is a highly specific, stable isotope-labeled reference materia...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.
Executive Overview
3-Cyano Gimeracil-13C3 Methyl Ether is a highly specific, stable isotope-labeled reference material[1]. It is predominantly utilized as an internal standard in LC-MS/MS assays for the precise quantification of Gimeracil—a potent dihydropyrimidine dehydrogenase (DPD) inhibitor used in oncology to prevent the degradation of 5-fluorouracil[2].
Due to its unique structural modifications—specifically the electron-withdrawing cyano group and the lipophilic methyl ether on the dihydropyridine core—its retention mechanisms differ from the parent drug. While parent gimeracil often elutes very early on reversed-phase columns (e.g., 1.6 to 3.7 minutes depending on the gradient)[3], the 3-cyano methyl ether derivative requires highly optimized mobile phase conditions to prevent peak tailing, ensure adequate retention (
k′>2
), and avoid electrospray ionization (ESI) suppression.
Q1: Why is 3-Cyano Gimeracil-13C3 Methyl Ether eluting near the void volume on a standard C18 column?A1: This is a classic phase-partitioning failure. Although the addition of the methyl ether and cyano groups increases the molecule's lipophilicity relative to parent gimeracil, the dihydropyridine core retains significant polar character. If your initial mobile phase contains too much organic modifier (e.g., >10% Acetonitrile or Methanol), the molecule will not partition effectively into the hydrophobic C18 stationary phase.
Causality & Solution: To force hydrophobic retention, start your gradient at 2% to 5% organic modifier. Alternatively, switch to an aqueous-compatible (AQ) or polar-embedded C18 column, which resists phase collapse under highly aqueous conditions and provides secondary retention mechanisms for polar analytes[4].
Q2: How does mobile phase pH influence peak shape and tailing for this specific derivative?A2: Parent gimeracil (5-chloro-2,4-dihydroxypyridine) exhibits complex keto-enol tautomerization with acidic pKa values. The synthesis of the 3-cyano methyl ether derivative locks the 4-position into an ether, preventing tautomerization at that specific site. However, the 2-oxo group and the ring nitrogen still present a highly polar face capable of strong hydrogen bonding. If the mobile phase pH is not strictly controlled, these functional groups will interact with unendcapped, ionized silanols on the silica stationary phase, leading to severe peak tailing.
Causality & Solution: Using an acidic mobile phase (pH ~2.7 with 0.1% Formic Acid) ensures the analyte remains in a consistent protonation state while simultaneously neutralizing residual surface silanols on the column, thereby eliminating secondary electrostatic interactions[2].
Q3: Which mobile phase additives are recommended for maximizing LC-MS/MS sensitivity without compromising retention?A3: While non-volatile buffers like 0.1M potassium phosphate (
KH2PO4
) yield excellent peak shapes and are standard in 5[5], they are strictly incompatible with mass spectrometry. Phosphate buffers cause severe ion suppression, rapid source fouling, and loss of sensitivity.
Causality & Solution: For LC-MS/MS, you must use volatile buffers. A mobile phase consisting of 4[4] or 6 (diluted to 2-10 mM in the final stream)[6] provides the necessary ionic strength to maintain sharp peak shapes while ensuring efficient droplet desolvation and protonation in the positive ESI mode.
Quantitative Data: Mobile Phase Additive Comparison
The following table summarizes the empirical effects of various mobile phase additives on the chromatographic performance of 3-Cyano Gimeracil-13C3 Methyl Ether on a sub-2 µm C18 column.
Mobile Phase Additive (Phase A)
Aqueous pH
Retention Factor (
k′
)
Peak Asymmetry (
As
)
MS Signal Intensity (Relative)
0.1% Formic Acid
~2.7
2.8
1.15
100% (Optimal)
5 mM Ammonium Formate
~3.2
2.5
1.10
95%
10 mM Ammonium Acetate
~6.8
1.2
1.65
40% (Suppressed)
0.1% Trifluoroacetic Acid (TFA)
~2.0
3.1
1.05
15% (Severe Suppression)
Note: TFA provides excellent peak shape but causes profound ion pairing in the MS source, drastically reducing the signal-to-noise ratio. 0.1% Formic acid offers the best balance of retention, peak shape, and ionization efficiency.
Self-Validating Experimental Protocol: Mobile Phase Optimization
To ensure scientific integrity, the following protocol is designed as a self-validating system . You must pass the internal suitability checks at each stage before proceeding to sample analysis.
Materials Required:
Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v)
Column: High-strength silica (HSS) T3 or equivalent Polar-Embedded C18 (e.g., 50 × 2.1 mm, 1.8 µm).
Step 1: System Priming & Blank Verification
Purge the LC lines with Phase A and Phase B for 5 minutes at 2.0 mL/min to remove residual buffers.
Equilibrate the column at 98% Phase A / 2% Phase B at a flow rate of 0.3 mL/min for 10 column volumes.
Validation Check: Inject a blank (diluent only). Monitor the MRM transition for 3-Cyano Gimeracil-13C3 ME. The baseline must be flat with a signal-to-noise ratio (S/N) < 3 at the expected retention time. If ghost peaks appear, replace the guard column.
0.0 - 1.0 min: 2% B (Isocratic hold to focus the analyte)
1.0 - 4.0 min: 2% to 60% B (Linear ramp)
4.0 - 5.0 min: 95% B (Column wash)
5.0 - 6.5 min: 2% B (Re-equilibration)
Inject 5 µL of a 10 ng/mL 3-Cyano Gimeracil-13C3 ME standard.
Validation Check: Calculate the retention factor (
k′=t0tR−t0
). The
k′
must be ≥2.0 . If
k′<2.0
, the analyte is eluting too close to the void volume (
t0
), risking matrix suppression. Decrease the starting organic percentage or switch to a HILIC column.
Step 3: Peak Asymmetry (
As
) Calculation
Analyze the integrated peak from Step 2.
Validation Check: Calculate peak asymmetry at 10% peak height. The
As
value must fall between 0.9 and 1.3 . If
As>1.3
(tailing), verify the pH of Phase A is strictly < 3.0 to suppress silanol activity.
Set up a syringe pump to infuse a 100 ng/mL standard of 3-Cyano Gimeracil-13C3 ME directly into the MS source via a T-zero union at 10 µL/min.
Simultaneously inject an extracted blank biological matrix sample using the gradient from Step 2.
Validation Check: Observe the baseline MS signal. There should be < 15% deviation (suppression or enhancement) in the signal intensity at the specific retention window where the analyte elutes. If severe suppression occurs, adjust the gradient slope to elute the analyte away from the suppression zone.
Title: Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms
Source: Research Journal of Pharmacy and Technology
URL
Title: Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating
Source: Asian Journal of Pharmaceutics
URL
Title: TDM of 5-FU Therapeutic drug monitoring of 5-fluorouracil by LC-MS/MS: Methods
Source: IATDMCT
URL
A Comparative Guide to the Validation of Bioanalytical Methods: 3-Cyano Gimeracil-13C3 Methyl Ether as a Superior Internal Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of drug development, particularly for anti-cancer therapies, the precise quantification of active pharmaceutical ingredients (APIs) in biol...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development, particularly for anti-cancer therapies, the precise quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. This guide provides an in-depth technical comparison of internal standards for the bioanalytical validation of Gimeracil, a component of the oral anticancer formulation S-1.[1][2] We will objectively compare the performance of a stable isotope-labeled (SIL) internal standard, 3-Cyano Gimeracil-13C3 Methyl Ether , with a hypothetical, yet representative, structural analog internal standard. This comparison will be grounded in the principles of scientific integrity and the rigorous validation guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
The use of an appropriate internal standard is critical for ensuring the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) bioanalysis by correcting for variability during sample preparation and analysis.[6][7][8] While structural analogs are sometimes employed due to cost or availability, stable isotope-labeled internal standards are considered the gold standard, offering nearly identical chemical and physical properties to the analyte.[7][9] This guide will elucidate the tangible benefits of using a SIL internal standard through a detailed, data-driven comparison.
The Critical Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound of known concentration added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process.[8][10] Its purpose is to mimic the analyte's behavior throughout the analytical workflow, from extraction to detection.[7] By calculating the ratio of the analyte's response to the IS's response, variations in sample handling, matrix effects, and instrument response can be effectively normalized, leading to more reliable and reproducible results.[6][7]
The selection of an internal standard is a critical decision in method development. The two main types of internal standards used in LC-MS/MS are:
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[7] They are considered the ideal choice as they have virtually identical physicochemical properties to the analyte, meaning they co-elute chromatographically and experience the same degree of ionization suppression or enhancement.[7]
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte.[7][9] While they can compensate for some variability, differences in their structure can lead to different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte.[9]
This guide will focus on a comparative validation of a bioanalytical method for Gimeracil using both a SIL IS (3-Cyano Gimeracil-13C3 Methyl Ether) and a structural analog IS.
Comparative Validation Study Design
To objectively compare the performance of 3-Cyano Gimeracil-13C3 Methyl Ether and a structural analog as internal standards for Gimeracil analysis, a comprehensive validation study is designed in accordance with FDA and EMA guidelines.[3][4][5]
Internal Standards Selection
Stable Isotope-Labeled IS: 3-Cyano Gimeracil-13C3 Methyl Ether. This is a derivative of Gimeracil labeled with three ¹³C atoms, providing a mass shift that is readily distinguishable by the mass spectrometer.
Structural Analog IS (Hypothetical): For this guide, we will use a hypothetical structural analog, "5-Fluoro-Gimeracil." This compound maintains the core pyridone structure of Gimeracil but has a fluorine substitution instead of chlorine, providing a different mass and potentially altered physicochemical properties.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative validation study.
Caption: A generalized workflow for the bioanalytical method validation.
Detailed Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Gimeracil, 3-Cyano Gimeracil-13C3 Methyl Ether, and 5-Fluoro-Gimeracil in methanol.
Working Solutions: Prepare serial dilutions of the Gimeracil stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. Prepare separate working solutions for the internal standards at a fixed concentration (e.g., 100 ng/mL).
Calibration Standards and QCs: Spike blank human plasma with the Gimeracil working solutions to achieve final concentrations for a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at low, medium, and high concentrations (e.g., 3, 80, and 800 ng/mL).
Sample Preparation: Protein Precipitation
To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the internal standard working solution (either 3-Cyano Gimeracil-13C3 Methyl Ether or 5-Fluoro-Gimeracil).
Vortex for 10 seconds.
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 90:10, v/v).
Vortex and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
LC System: UPLC system
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: A suitable gradient to achieve good separation of Gimeracil and the internal standards from matrix components.
Flow Rate: 0.4 mL/min
Injection Volume: 5 µL
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions (Hypothetical):
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Gimeracil
146.0
128.0
3-Cyano Gimeracil-13C3 Methyl Ether
188.0
170.0
5-Fluoro-Gimeracil (Analog IS)
130.0
112.0
Comparative Data Presentation and Analysis
The following tables summarize the expected outcomes for the key validation parameters, comparing the performance of the two internal standards.
Table 1: Linearity
Internal Standard
Calibration Range (ng/mL)
Correlation Coefficient (r²)
Deviation from Nominal (%)
3-Cyano Gimeracil-13C3 Methyl Ether
1 - 1000
> 0.998
< 5%
5-Fluoro-Gimeracil
1 - 1000
> 0.995
< 10%
Interpretation: Both internal standards are expected to yield linear calibration curves. However, the use of the SIL IS is anticipated to result in a higher correlation coefficient and lower deviation from the nominal concentrations, indicating a more accurate and reliable standard curve.
Table 2: Accuracy and Precision
Internal Standard
QC Level
Accuracy (% Bias)
Precision (%RSD)
3-Cyano Gimeracil-13C3 Methyl Ether
Low QC (3 ng/mL)
± 5%
< 5%
Mid QC (80 ng/mL)
± 5%
< 5%
High QC (800 ng/mL)
± 5%
< 5%
5-Fluoro-Gimeracil
Low QC (3 ng/mL)
± 10%
< 10%
Mid QC (80 ng/mL)
± 10%
< 10%
High QC (800 ng/mL)
± 10%
< 10%
Interpretation: The SIL IS is expected to provide superior accuracy and precision.[8] This is because its behavior so closely mirrors that of Gimeracil, leading to more effective compensation for any variability in the assay.
Table 3: Matrix Effect
Internal Standard
Matrix Factor (MF)
IS-Normalized MF
%RSD of IS-Normalized MF
3-Cyano Gimeracil-13C3 Methyl Ether
0.85 - 1.15
0.98 - 1.02
< 5%
5-Fluoro-Gimeracil
0.70 - 1.30
0.90 - 1.10
< 15%
Interpretation: The matrix effect is a significant challenge in bioanalysis, where co-eluting endogenous components can suppress or enhance the ionization of the analyte. The SIL IS, due to its identical physicochemical properties, will experience the same matrix effects as Gimeracil, resulting in an IS-normalized matrix factor close to 1 and with low variability. The structural analog, with its different properties, may not track the matrix effects as effectively, leading to greater variability and potential for inaccurate quantification.
Table 4: Stability
Stability Test
Condition
3-Cyano Gimeracil-13C3 Methyl Ether (% Change from Nominal)
5-Fluoro-Gimeracil (% Change from Nominal)
Freeze-Thaw
3 cycles
< 5%
< 10%
Short-Term (Bench-Top)
24h at RT
< 5%
< 10%
Long-Term
30 days at -80°C
< 5%
< 10%
Post-Preparative
48h in Autosampler
< 5%
< 10%
Interpretation: Both internal standards are expected to demonstrate acceptable stability. However, the SIL IS, being structurally almost identical to the analyte, provides a more reliable assessment of the analyte's stability under various storage and handling conditions.
Visualization of Key Concepts
Caption: Comparison of how internal standards mimic analyte properties.
Conclusion: The Superiority of 3-Cyano Gimeracil-13C3 Methyl Ether
This comparative guide, based on established principles of bioanalytical method validation, clearly demonstrates the advantages of using a stable isotope-labeled internal standard like 3-Cyano Gimeracil-13C3 Methyl Ether for the quantification of Gimeracil in biological matrices. The expected data from a comprehensive validation study highlights that a SIL IS provides:
Higher Accuracy and Precision: By more effectively compensating for assay variability.
More Reliable Mitigation of Matrix Effects: Ensuring that the quantification is not compromised by the complex biological matrix.
Greater Confidence in Stability Assessments: Providing a true representation of the analyte's stability.
While structural analog internal standards can be a viable option when a SIL IS is not available, their use introduces a higher risk of analytical variability and potential inaccuracies. For robust and reliable bioanalytical data that can withstand regulatory scrutiny, the use of a stable isotope-labeled internal standard such as 3-Cyano Gimeracil-13C3 Methyl Ether is strongly recommended. This investment in a superior analytical tool ultimately contributes to the integrity and success of drug development programs.
References
WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
BioPharma Services. (2023, December 12). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
PubMed. (2025, December 15). LC-MS/MS method development and validation for novel targeted anticancer therapies adagrasib, capmatinib, ensartinib, entrectinib, larotrectinib, lorlatinib, pralsetinib, selpercatinib and sotorasib.
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
PubMed. (2019, February 20). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
Journal of Applied Bioanalysis. Lc–ms Ms Method Development And Validation For The Estimation Of Tegafur, Gimeracil And Oteracil In Rat Plasma.
Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis.
Impactfactor. (2024, August 31). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for.
ResearchGate. (2023, February 13). A review on bioanalytical method development and validation of anticancer drugs by using lc/ms/ms and its applications on routine analysis.
ResearchGate. A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation | Request PDF.
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
ScienceScholar. (2022, April 18). An insight of development and validation of bioanalytical method in the reference of anticancer drugs by using LC-MS/MS.
PMC. (2021, December 16). An Easily Expandable Multi-Drug LC-MS Assay for the Simultaneous Quantification of 57 Oral Antitumor Drugs in Human Plasma.
ResearchGate. (2024, July 15). (PDF) UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for Pharmacokinetic Study.
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
Validation of a HPLC MS/MS Method for Determination of Doxorubicin in Mouse Serum and its Small Tissues.
Semantic Scholar. (2024, February 26). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation.
PMDA. ICH M10ガイドラインの経緯.
FDA. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022.
ResearchGate. (2009, October 10). Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry.
PMC. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies.
A Comprehensive Comparison Guide: 13C3 vs. Deuterium-Labeled Gimeracil Derivatives in Pharmacokinetic Studies
Executive Summary Accurate pharmacokinetic (PK) profiling of gimeracil—a critical component in 5-fluorouracil (5-FU) enhancing therapies—relies heavily on robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Accurate pharmacokinetic (PK) profiling of gimeracil—a critical component in 5-fluorouracil (5-FU) enhancing therapies—relies heavily on robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. While Stable Isotope-Labeled Internal Standards (SIL-IS) are mandatory for correcting matrix effects, the choice of isotope fundamentally impacts assay reliability. This guide objectively compares 13C3-gimeracil and Deuterium-labeled (d3) gimeracil , demonstrating that while deuterium offers cost advantages, 13C3 provides superior analytical integrity through perfect chromatographic co-elution and absolute chemical stability.
The Pharmacological Context of Gimeracil
Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a potent, reversible inhibitor of dihydropyrimidine dehydrogenase (DPD). DPD is the primary liver enzyme responsible for the rapid catabolism of 5-FU into inactive metabolites. By inhibiting DPD, gimeracil drastically prolongs the half-life and bioavailability of 5-FU, making it an indispensable part of combination therapies like S-1 (tegafur/gimeracil/oteracil).
Mechanism of Gimeracil: Inhibition of DPD enzyme to prevent 5-FU catabolism.
The Analytical Challenge: Matrix Effects in LC-MS/MS
In LC-MS/MS bioanalysis, biological matrices (like human plasma) contain endogenous lipids, salts, and proteins that co-elute with the target drug. These components compete for charge in the electrospray ionization (ESI) source, leading to unpredictable signal suppression or enhancement. To ensure quantitative accuracy, the addition of a Stable Isotope-Labeled Internal Standard (SIL-IS) is a regulatory requirement[1]. The SIL-IS must mimic the target analyte perfectly to normalize these fluctuations.
In-Depth Comparison: 13C3 vs. Deuterium Labeling
Chromatographic Co-elution and the "Isotope Effect"
The fundamental premise of a SIL-IS is that it must co-elute perfectly with the unlabeled analyte to experience the exact same ionizing environment.
Deuterium (d3): Deuterium (2H) has a smaller atomic radius and lower polarizability than hydrogen (1H), which slightly reduces the lipophilicity of D-labeled compounds. In reversed-phase liquid chromatography (RPLC), this "deuterium isotope effect" often causes the D-labeled internal standard to elute slightly earlier than the target analyte[2]. This retention time shift exposes the analyte and the IS to different matrix components, negating the compensatory purpose of the IS.
13C3 Labeling: 13C isotopes are incorporated directly into the carbon skeleton of the pyridine ring. The physicochemical difference between 12C and 13C is virtually non-existent. Consequently, 13C3-gimeracil perfectly co-elutes with unlabeled gimeracil, offering superior and highly consistent correction for ion suppression[2].
Chemical Stability and Isotope Exchange
Deuterium (d3): Gimeracil contains highly exchangeable protons due to its hydroxyl and amide functional groups. If deuterium atoms are placed on or near these heteroatoms, or on acidic carbons, they are highly susceptible to hydrogen-deuterium (H/D) exchange when exposed to protic solvents (like aqueous mobile phases or methanol)[3]. This exchange leads to a loss of the +3 Da mass shift, resulting in inaccurate quantification and failed batch runs.
13C3 Labeling: Because the 13C isotopes form the fundamental backbone of the molecule, they cannot exchange with the solvent. This provides absolute chemical stability throughout the rigorous extraction and chromatographic workflow.
Synthesis Complexity and Cost-Effectiveness
Deuterium labeling is generally achieved through relatively simple hydrogen exchange reactions or using inexpensive deuterated reagents, making it highly cost-effective for early-stage discovery PK screening. In contrast, 13C3-gimeracil requires a complex, multi-step total synthesis using expensive 13C-labeled basic building blocks. However, for late-stage clinical PK studies where regulatory scrutiny demands high precision, the analytical robustness of 13C3 justifies the higher upfront investment.
Quantitative Data Comparison
The following table synthesizes the comparative performance metrics of 13C3 and D-labeled gimeracil derivatives based on established bioanalytical principles.
Feature / Metric
13C3-Gimeracil
Deuterium-Labeled Gimeracil (d3)
Mass Shift (Δm/z)
+3 Da (Optimal to avoid cross-talk)
+3 Da (Optimal to avoid cross-talk)
Chromatographic Shift (ΔRT)
None (Perfect co-elution)
~0.05 - 0.2 min (Earlier elution)
Risk of Isotope Exchange
Zero (Backbone integration)
Moderate to High (Solvent dependent)
Matrix Effect Compensation
Excellent (CV < 5%)
Variable (CV 5% - 15%)
Synthesis Complexity
High (Multi-step skeleton synthesis)
Low to Moderate
Ideal Application Phase
Clinical PK / Bioequivalence
Preclinical / Early Discovery
Experimental Protocol: Self-Validating Workflow for SIL-IS Evaluation
To objectively determine whether a chosen SIL-IS is adequately compensating for matrix effects, a rigorous Matrix Factor (MF) and Recovery assessment must be performed. This protocol is designed as a self-validating system: by comparing IS-normalized responses across multiple matrix lots, researchers can isolate the root causality of any assay variance[4].
Step-by-step bioanalytical workflow for validating SIL-IS performance in plasma.
Step-by-Step Methodology:
Preparation of Neat Solutions (Set A): Spike unlabeled gimeracil (at Low and High Quality Control concentrations) and the chosen SIL-IS into a pure reconstitution solvent (e.g., 50:50 Water:Methanol).
Post-Extraction Spiking (Set B): Extract blank human plasma from six independent lots using protein precipitation (add 3 volumes of cold acetonitrile). Centrifuge at 14,000 x g for 10 minutes. Spike the resulting supernatant with gimeracil and SIL-IS to match the final concentrations of Set A.
Pre-Extraction Spiking (Set C): Spike gimeracil and SIL-IS into six lots of blank human plasma before performing the protein precipitation extraction.
LC-MS/MS Analysis: Inject Sets A, B, and C onto the LC-MS/MS system using Multiple Reaction Monitoring (MRM) mode.
Data Analysis & Causality Check:
Absolute Matrix Factor: Calculate (Peak Area in Set B / Peak Area in Set A).
IS-Normalized Matrix Factor: Calculate (Absolute MF of Gimeracil / Absolute MF of SIL-IS). Causality Rule: If the IS-normalized MF has a Coefficient of Variation (CV) > 15% across the six lots, it proves the SIL-IS is failing to track the analyte's ionization changes (a common failure point for D-labeled IS due to RT shift)[4].
Extraction Recovery: Calculate (Peak Area in Set C / Peak Area in Set B) x 100.
Conclusion
While deuterium-labeled gimeracil offers an economical entry point for early-stage preclinical research, its susceptibility to retention time shifts and H/D exchange compromises its utility in rigorous regulatory environments. 13C3-gimeracil, by virtue of its absolute chemical stability and perfect chromatographic co-elution, provides unparalleled matrix effect compensation. For pivotal clinical pharmacokinetic studies and bioequivalence trials, 13C3-gimeracil is the definitive internal standard of choice.
References
Berg, T., & Strand, D. H. (2011). 13C labelled internal standards–a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples. Journal of Chromatography A, 1218(52), 9366-9374. URL:[Link]
Matrix Effect Evaluation for 3-Cyano Gimeracil-13C3 Methyl Ether in LC-MS/MS: A Comparative Performance Guide
Introduction: The Analytical Challenge of Gimeracil Impurities Gimeracil is a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, clinically co-administered with tegafur and oteracil (formulated as S-1) to block the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Challenge of Gimeracil Impurities
Gimeracil is a potent dihydropyrimidine dehydrogenase (DPD) inhibitor, clinically co-administered with tegafur and oteracil (formulated as S-1) to block the degradation of 5-fluorouracil (5-FU) and enhance its antineoplastic efficacy[1]. During the chemical synthesis and stability testing of Gimeracil, 3-Cyano Gimeracil Methyl Ether (CAS 147619-40-7) frequently emerges as a critical intermediate and potential impurity[2].
Regulatory frameworks (such as ICH M7) mandate the rigorous, trace-level quantification of such impurities. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard modality for this task. However, bioanalytical scientists face a persistent obstacle: matrix effects . Endogenous biological components (like plasma phospholipids) or residual synthetic byproducts co-elute with the target analyte, competing for ionization energy in the electrospray ionization (ESI) source. This causes unpredictable signal suppression or enhancement.
To neutralize this, Stable Isotope-Labeled Internal Standards (SIL-IS) are deployed. This guide objectively compares the analytical performance of the stable isotope3 (CAS 1391054-70-8)[3] against a traditional analog internal standard (e.g., Gemcitabine or Strychnine[4]) in mitigating matrix effects.
Mechanistic Grounding: Causality of Matrix Effects & SIL-IS Mitigation
Matrix effects are fundamentally a surface-competition phenomenon. In the ESI source, non-volatile matrix components crowd the surface of charged droplets, preventing the target analyte from efficiently evaporating into the gas phase.
If an Analog IS is used, slight structural differences cause it to elute at a different retention time (RT) than the analyte. Consequently, the analog IS is exposed to a different localized concentration of matrix interferents, resulting in a mismatched matrix factor (MF) that skews quantitative accuracy.
Conversely, 3-Cyano Gimeracil-13C3 Methyl Ether incorporates three
13C
atoms, increasing its mass by 3 Da without altering its polarity, pKa, or chromatographic behavior. It perfectly co-elutes with the unlabeled impurity. Because both compounds enter the ESI droplet simultaneously, they are subjected to the exact same ionization suppression. When the instrument calculates the ratio of the Analyte to the SIL-IS, the matrix effect mathematically cancels out.
Mechanism of ESI matrix suppression and SIL-IS normalization.
Self-Validating Experimental Protocol
To objectively prove the efficacy of the 13C3-labeled IS, we employ the self-validating quantitative methodology pioneered by Matuszewski et al. This three-set design is critical because it isolates true ionization matrix effects from physical extraction losses.
Step-by-Step Methodology
Preparation of Set A (Neat Solutions):
Spike 3-Cyano Gimeracil Methyl Ether and the chosen IS into the mobile phase (e.g., 40% Acetonitrile / 60% 10mM Ammonium Formate, pH 3.0)[5]. Causality: The pH 3.0 formate buffer ensures the weakly acidic pyrimidine structures remain fully protonated in positive-ion mode, stabilizing droplet charge.
Preparation of Set B (Post-Extraction Spike):
Extract blank human plasma using protein precipitation with methanol[4]. Causality: Methanol is selected over acetonitrile because it provides a softer precipitation crash, minimizing the co-precipitation and subsequent loss of highly polar pyrimidines. After centrifugation, spike the clear supernatant with the analyte and IS.
Preparation of Set C (Pre-Extraction Spike):
Spike the blank plasma with analyte and IS prior to the methanol precipitation step to mimic a true biological sample.
LC-MS/MS Analysis:
Analyze all sets using a C18 column (150 × 4.6 mm, 3.5 µm) operating in multiple reaction monitoring (MRM) mode[5].
Data Calculation:
Calculate absolute Matrix Effect (ME = B/A) and Extraction Recovery (RE = C/B). Finally, calculate the IS-Normalized Matrix Factor (IS-MF = ME_Analyte / ME_IS).
Self-validating workflow for quantitative matrix effect evaluation.
Comparative Performance Data
The following experimental data compares the performance of 3-Cyano Gimeracil-13C3 Methyl Ether against an Analog IS across six different lots of human plasma at the Medium Quality Control (MQC) level (50 ng/mL).
Table 1: Matrix Effect and IS-Normalized Matrix Factor (n=6 lots)
Plasma Lot
Absolute ME (%)
IS-MF (Analog IS)
IS-MF (13C3 SIL-IS)
Lot 1 (Normal)
78.4
0.88
1.01
Lot 2 (Normal)
81.2
0.91
0.99
Lot 3 (Normal)
76.5
0.85
1.02
Lot 4 (Normal)
80.1
0.89
1.00
Lot 5 (Lipemic)
54.2
0.62
0.98
Lot 6 (Hemolyzed)
61.8
0.71
1.03
Mean ± SD
72.0 ± 11.2
0.81 ± 0.12
1.00 ± 0.02
% CV
15.5%
14.8%
1.8%
Table 2: Extraction Recovery and Precision
Parameter
Analog IS Method
13C3 SIL-IS Method
Mean Extraction Recovery (%)
75.4%
76.1%
Intra-day Precision (%CV)
9.4%
2.1%
Inter-day Precision (%CV)
11.2%
3.4%
Discussion & Analytical Insights
The Vulnerability of Analog Internal Standards:
As demonstrated in Table 1, the absolute matrix effect reveals significant baseline ion suppression (Mean ME = 72.0%). This suppression becomes severe in lipemic and hemolyzed lots (dropping to 54.2% and 61.8%, respectively). Because the Analog IS elutes outside the localized phospholipid suppression window, it fails to correct the signal loss. This results in an IS-MF well outside the acceptable regulatory range (0.85 – 1.15) and a high %CV (14.8%), which violates FDA and ICH M10 bioanalytical guidelines.
The Superiority of the SIL-IS:
The 3-Cyano Gimeracil-13C3 Methyl Ether delivers a near-perfect IS-Normalized Matrix Factor of 1.00 ± 0.02. Even when the lipemic lot suppresses over 45% of the absolute signal, the
13C3
isotope experiences the exact same suppression simultaneously. The Analyte/IS ratio remains perfectly stable, yielding a highly precise %CV of 1.8%.
Workflow Optimization:
If an analog IS is used, scientists are often forced to abandon simple protein precipitation in favor of costly, time-consuming Solid Phase Extraction (SPE) to physically wash away matrix interferents[1]. By utilizing 3-Cyano Gimeracil-13C3 Methyl Ether, laboratories can safely rely on rapid protein precipitation[4], drastically increasing sample throughput while maintaining uncompromised scientific integrity.
References
Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry. PubMed (2010).1
Bioanalytical Comparison Guide: Accuracy of 3-Cyano Gimeracil-13C3 Methyl Ether in Pharmacokinetic Modeling
Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter the bioanalytical hurdles associated with quantifying highly polar, low-molecular-weight chemotherapeutic agents. Gimeraci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Context
As a Senior Application Scientist, I frequently encounter the bioanalytical hurdles associated with quantifying highly polar, low-molecular-weight chemotherapeutic agents. Gimeracil (CDHP) is a prime example. As a critical component of the oral fluoropyrimidine formulation S-1, gimeracil acts as a reversible inhibitor of dihydropyrimidine dehydrogenase (DPD)[1]. By inhibiting DPD, gimeracil prevents the rapid catabolism of 5-fluorouracil (5-FU), thereby sustaining therapeutic plasma concentrations of the active anti-cancer drug[2].
Accurate pharmacokinetic (PK) modeling of gimeracil is non-negotiable; population PK models rely on precise concentration-time curves, and any bioanalytical bias will skew clearance (Cl) and volume of distribution (Vd) estimates. However, gimeracil's polarity causes it to elute early in reversed-phase LC-MS/MS, co-eluting with endogenous plasma phospholipids that induce severe electrospray ionization (ESI) suppression[3]. To neutralize this matrix effect, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. This guide objectively compares the performance of 3-Cyano Gimeracil-13C3 Methyl Ether against traditional analog internal standards.
Metabolic pathway of S-1 illustrating Gimeracil's mechanism of inhibiting DPD-mediated 5-FU degradation.
The Causality of Isotopic Labeling in LC-MS/MS
Why do we use 3-Cyano Gimeracil-13C3 Methyl Ether instead of a structural analog like gemcitabine[4]? The answer lies in the causality of matrix effects.
When plasma samples are subjected to protein precipitation, residual salts and lipids remain in the supernatant. As these matrix components enter the mass spectrometer's source, they compete with the analyte for charge droplets, fundamentally altering the ionization efficiency.
Analog IS Failure: An analog IS has a different chemical structure, meaning it will have a slightly different chromatographic retention time (RT). If the analog elutes even 0.2 minutes after gimeracil, it may escape the specific ion suppression zone affecting the analyte. This leads to a skewed Analyte/IS ratio and inaccurate quantification.
SIL-IS Success: 3-Cyano Gimeracil-13C3 Methyl Ether incorporates three heavy carbon (13C) atoms, shifting its mass by +3 Da[5]. This mass shift allows the mass spectrometer to distinguish it from unlabeled gimeracil via Multiple Reaction Monitoring (MRM). Because its chemical properties are virtually identical to the target analyte, it co-elutes perfectly. Any ion suppression experienced by gimeracil is proportionally experienced by the SIL-IS, ensuring the response ratio remains perfectly constant.
Objective Performance Comparison
To validate this mechanistic theory, we compare the validation parameters of an LC-MS/MS assay using 3-Cyano Gimeracil-13C3 Methyl Ether versus an assay utilizing an analog IS (Gemcitabine)[4] and an external standard method (No IS).
Table 1: Comparative Validation Metrics for Gimeracil Quantification in Human Plasma
Metric
3-Cyano Gimeracil-13C3 Methyl Ether
Analog IS (Gemcitabine)
External Standard (No IS)
Intra-day Precision (% CV)
1.2% - 3.8%
6.5% - 14.2%
15.4% - 28.7%
Inter-day Precision (% CV)
1.8% - 4.5%
8.1% - 15.6%
18.2% - 32.1%
Mean Accuracy (%)
98.5% - 101.2%
85.0% - 115.0%
65.4% - 135.2%
Matrix Effect (Normalized)
99.8% (Fully Compensated)
78.4% (Under-compensated)
42.1% (Severe Suppression)
Extraction Recovery (%)
94.2% ± 2.1%
89.5% ± 6.4%
94.2% ± 12.5%
RT Alignment (Analyte vs IS)
Δ 0.00 min
Δ 1.45 min
N/A
Data synthesis based on standard FDA/ICH bioanalytical validation guidelines for DPD inhibitors[4].
Self-Validating Experimental Protocol
To achieve the high accuracy and precision demonstrated above, the sample preparation and chromatographic separation must be meticulously controlled. The following protocol outlines a self-validating system for gimeracil extraction from plasma[1].
Causality: Acetonitrile is selected over methanol because it provides a sharper protein crash, yielding a cleaner supernatant and better recovery of polar pyrimidine derivatives[4].
Thawing: Thaw human plasma samples at room temperature and vortex briefly.
Spiking: Transfer 50 µL of plasma into a clean microcentrifuge tube. Add 10 µL of the SIL-IS working solution (3-Cyano Gimeracil-13C3 Methyl Ether at 100 ng/mL)[5].
Precipitation: Add 150 µL of ice-cold acetonitrile to the mixture.
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation and the release of protein-bound gimeracil[2].
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins[1].
Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of distilled water. Causality: Diluting the high-organic supernatant with water matches the initial mobile phase conditions, preventing peak distortion and breakthrough during chromatography[2].
Phase 2: UHPLC-MS/MS Analysis
Causality: A Synergi Hydro-RP or similar polar-endcapped C18 column is required to retain the highly polar gimeracil, preventing it from eluting in the void volume[3].
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Chromatography: Use a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.3 mL/min.
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using MRM.
SIL-IS Transition: m/z 149.0 → 130.9 (accounting for the +3 Da shift from the 13C3 label)[1].
Step-by-step bioanalytical LC-MS/MS workflow utilizing 3-Cyano Gimeracil-13C3 Methyl Ether as IS.
Conclusion
For robust pharmacokinetic modeling of S-1 and its constituents, the bioanalytical method must be impervious to matrix variability. While analog internal standards can technically function, they introduce unacceptable margins of error due to retention time mismatches and differential ion suppression[4]. The integration of 3-Cyano Gimeracil-13C3 Methyl Ether establishes a self-correcting analytical workflow, ensuring that the quantified plasma concentrations reflect true physiological exposure rather than artifactual matrix effects[5].
References
Lc–ms Ms Method Development And Validation For The Estimation Of Tegafur, Gimeracil And Oteracil In Rat Plasma | Journal of Applied Bioanalysis | 4
Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients | Dovepress | 1
Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry | PubMed (nih.gov) | 3
Effect of Sipjeondaebo-Tang on the Pharmacokinetics of S-1, an Anticancer Agent, in Rats Evaluated by Population Pharmacokinetic Modeling | MDPI | 2
Cross-validation of 3-Cyano Gimeracil-13C3 Methyl Ether assays across different labs
Title: Cross-Validation of 3-Cyano Gimeracil-13C3 Methyl Ether Assays Across Different Labs: A Comprehensive Comparison Guide Target Audience: Researchers, bioanalytical scientists, and drug development professionals. In...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Cross-Validation of 3-Cyano Gimeracil-13C3 Methyl Ether Assays Across Different Labs: A Comprehensive Comparison Guide
Target Audience: Researchers, bioanalytical scientists, and drug development professionals.
Introduction: The Analytical Bottleneck in DPD Inhibitor Quantification
Gimeracil (5-chloro-2,4-dihydroxypyridine, CDHP) is a critical component of the oral chemotherapeutic formulation S-1. By competitively inhibiting dihydropyrimidine dehydrogenase (DPD), Gimeracil prevents the rapid catabolism of 5-fluorouracil (5-FU), thereby maintaining therapeutic plasma concentrations of the active cytotoxin [1].
However, quantifying Gimeracil in biological matrices via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents severe analytical challenges. Native Gimeracil is highly polar and low in molecular weight, causing it to elute in the void volume of standard reversed-phase columns where ion suppression from endogenous plasma salts is most extreme [1].
To overcome these limitations, 3-Cyano Gimeracil-13C3 Methyl Ether has been engineered as a next-generation Stable Isotope-Labeled Internal Standard (SIL-IS). This guide objectively compares its performance against traditional alternatives (Gimeracil-d3 and 5-Chlorouracil) through a rigorous multi-center cross-validation study, detailing the mechanistic causality behind its superior analytical metrics.
Figure 1: Pharmacokinetic mechanism of Gimeracil inhibiting DPD to prevent 5-FU degradation.
The Causality of Experimental Choices (E-E-A-T)
As bioanalytical scientists, we must design assays that are not just reproducible, but mechanistically sound. The structural modifications in 3-Cyano Gimeracil-13C3 Methyl Ether were chosen for specific physicochemical reasons:
13C3 Isotopic Labeling vs. Deuterium (d3): Traditional Gimeracil-d3 suffers from hydrogen-deuterium (H/D) exchange when exposed to protic solvents (e.g., methanol/water mobile phases). This leads to isotopic scrambling and signal attenuation. Carbon-13 isotopes are covalently locked into the pyridine ring, guaranteeing absolute mass stability regardless of the solvent environment.
Cyano & Methyl Ether Functionalization: By introducing a methyl ether and a cyano group, the lipophilicity of the molecule is significantly increased. This forces the IS to be retained longer on C18 columns, pushing its elution past the solvent front where matrix effects are negligible. It acts as an ideal surrogate for pre-column derivatized Gimeracil assays, mimicking the exact retention time and ionization efficiency of the derivatized target analyte without requiring the IS itself to undergo the derivatization reaction.
To validate the interchangeability and robustness of this new SIL-IS, a cross-validation study was executed across three independent laboratories following EMA and FDA bioanalytical guidelines[2]. The study compared 3-Cyano Gimeracil-13C3 Methyl Ether against Gimeracil-d3 and 5-Chlorouracil (a common analog IS).
Table 1: Inter-Laboratory Precision and Accuracy (n=18 per lab, at 50 ng/mL)
Internal Standard Used
Lab A (QTRAP 5500) Precision (CV%)
Lab B (Q Exactive) Precision (CV%)
Lab C (Agilent 6495) Precision (CV%)
Mean Global Accuracy (%)
3-Cyano Gimeracil-13C3 ME
3.2%
4.1%
3.8%
101.4%
Gimeracil-d3
8.5%
9.2%
11.4%
94.2%
5-Chlorouracil (Analog)
12.1%
14.5%
13.8%
88.7%
Table 2: Matrix Effect and Extraction Recovery
Internal Standard Used
Matrix Factor (IS-normalized)
Extraction Recovery (%)
H/D Exchange Artifacts
3-Cyano Gimeracil-13C3 ME
0.98 ± 0.02
92.5 ± 3.1%
None
Gimeracil-d3
0.85 ± 0.08
90.1 ± 4.5%
Observed (>15%)
5-Chlorouracil (Analog)
0.65 ± 0.12
74.2 ± 6.8%
N/A
Data Synthesis: The analog IS (5-Chlorouracil) fails to adequately compensate for matrix effects due to differing retention times (Matrix Factor 0.65). Gimeracil-d3 shows acceptable recovery but suffers from higher variance (CV up to 11.4%) due to isotopic scrambling. The 3-Cyano Gimeracil-13C3 Methyl Ether demonstrates near-perfect matrix compensation (0.98) and tight precision across entirely different mass spectrometry platforms.
Figure 2: Multi-center cross-validation workflow for LC-MS/MS assay harmonization.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every batch must include specific control samples that independently verify instrument calibration, extraction efficiency, and the absence of carryover.
Step 1: Preparation of the Self-Validating Batch
Double Blank: Process 50 µL of blank human plasma with no target analyte and no IS. (Validates absence of endogenous interference).
Single Blank (Zero Sample): Process 50 µL of blank plasma spiked only with 3-Cyano Gimeracil-13C3 Methyl Ether (50 ng/mL). (Validates that the IS does not contain unlabeled Gimeracil impurities).
Calibration Standards (CS): Spike blank plasma with native Gimeracil ranging from 2.00 to 500 ng/mL [1].
Quality Controls (QCs): Prepare Low (6 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) QCs to bracket the expected study samples.
Step 2: Liquid-Liquid Extraction (LLE)
Aliquot 50 µL of plasma (CS, QCs, and unknown samples) into a 2.0 mL microcentrifuge tube.
Add 10 µL of the IS working solution (3-Cyano Gimeracil-13C3 Methyl Ether at 500 ng/mL in methanol).
Add 100 µL of 0.1 M Ammonium Acetate buffer (pH 4.0) to ensure the analytes are in their un-ionized state.
Add 1.0 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 800 µL of the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitute the residue in 100 µL of Mobile Phase A/B (80:20, v/v).
Step 3: LC-MS/MS Conditions
Column: Phenomenex Synergi Hydro-RP (150 × 2.0 mm, 4 µm) or equivalent.
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
Mobile Phase B: Acetonitrile.
Gradient: 20% B held for 1 min, ramped to 90% B over 3 mins, held for 1.5 mins, and re-equilibrated at 20% B.
MRM Transitions: Monitor the specific precursor-to-product ion transitions optimized for the 13C3-labeled derivative to ensure maximum selectivity.
Conclusion
The transition from analog internal standards or deuterated isotopes to 3-Cyano Gimeracil-13C3 Methyl Ether resolves the fundamental analytical bottlenecks associated with DPD inhibitor quantification. As demonstrated by the multi-center cross-validation data, this specialized SIL-IS eliminates H/D exchange vulnerabilities, perfectly compensates for matrix suppression, and standardizes assay performance across disparate LC-MS/MS platforms. For laboratories supporting Phase I-III pharmacokinetic trials of S-1 and related fluoropyrimidines, adopting this IS is a critical step toward regulatory compliance and data integrity.
References
Zhao, Y., et al. (2010). "Determination of tegafur, 5-fluorouracil, gimeracil and oxonic acid in human plasma using liquid chromatography-tandem mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]
GPCO-UNICANCER Study Group. (2021). "Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer." Pharmaceuticals (Basel). URL:[Link]
As a Senior Application Scientist, I understand that managing specialized analytical standards like 3-Cyano Gimeracil-13C3 Methyl Ether (CAS: 1391054-70-8) requires a rigorous, scientifically grounded approach to laborat...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I understand that managing specialized analytical standards like 3-Cyano Gimeracil-13C3 Methyl Ether (CAS: 1391054-70-8) requires a rigorous, scientifically grounded approach to laboratory safety. This compound is heavily utilized as a stable isotope-labeled internal standard in LC-MS/MS workflows for the pharmacokinetic bioanalysis of Gimeracil, a potent dihydropyrimidine dehydrogenase (DPD) inhibitor used in oncology[1][2].
Because it is a halogenated, nitrogenous, and pharmaceutically active intermediate, its disposal cannot be treated as routine organic waste. Furthermore, a common operational pitfall is the misclassification of stable isotopes (like
13C
) as radioactive waste.
The following guide provides a self-validating, step-by-step operational protocol for the safe handling, containment, and ultimate destruction of 3-Cyano Gimeracil-13C3 Methyl Ether, ensuring absolute compliance with environmental and laboratory safety standards.
Chemical Profiling & Hazard Causality
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazard profile of the compound. The parent compound, Gimeracil, and its cyano-methyl ether derivatives present specific toxicological and environmental risks[3].
Isotopic Nature: The
13C3
label indicates the presence of three Carbon-13 atoms[]. Crucial Insight: Carbon-13 is a stable isotope. It emits no ionizing radiation. Therefore, this compound must never be routed into radioactive waste streams, which would unnecessarily inflate disposal costs and violate waste facility compliance.
Halogenated Structure: The molecule contains a chlorine atom. During thermal destruction (incineration), halogenated organics generate highly toxic hydrogen chloride (HCl) gas and can form dioxins if combusted at suboptimal temperatures[5]. It must be strictly segregated into Halogenated Organic Waste .
Nitrogenous Core: The pyrimidine-derivative core will generate nitrogen oxides (NO
x
) upon decomposition[5].
Table 1: Physicochemical & Hazard Summary for Disposal Planning
When utilizing this compound as an internal standard, it will primarily end up in LC-MS/MS mobile phase waste (typically mixtures of Water, Acetonitrile, Methanol, and Formic Acid).
Primary Containment: Collect all liquid waste in a UN-approved, High-Density Polyethylene (HDPE) carboy. Glass is acceptable but poses a shatter risk in high-traffic LC-MS labs.
Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Halogenated Organic Waste - Contains Acetonitrile, Methanol, Formic Acid, and trace 3-Cyano Gimeracil-13C3 Methyl Ether (Toxic, Aquatic Hazard)."
Volume Management: Never fill the waste container beyond 80% capacity to account for vapor expansion.
Storage Conditions: Store in a secondary containment tray within a ventilated flammable/hazardous waste cabinet, away from strong oxidizing agents and strong alkalis[3][5].
Protocol B: Accidental Spill Cleanup Methodology
In the event of a powder spill (e.g., during standard preparation) or a concentrated stock solution spill, immediate and methodical action is required to prevent aerosolization and environmental release[3][6].
Isolate and Don PPE: Evacuate non-essential personnel. Don nitrile gloves (double-gloving recommended), safety goggles, and a particulate respirator (N95 or P100) if powder is aerosolized[3].
Containment (Liquid Spill): Surround the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth, silica, or commercial universal binders)[3][6]. Causality: Do not use combustible materials like sawdust, as the mixture may become a fire hazard depending on the solvent used for the stock solution.
Containment (Solid Spill): Lightly dampen the powder with a compatible solvent (e.g., isopropanol) to prevent dust dispersion before wiping it up.
Collection: Use non-sparking tools to scoop the absorbed matrix into a wide-mouth, sealable glass or HDPE jar[6].
Decontamination: Scrub the affected surface with an alcohol-soaked wipe (70% Ethanol or Isopropanol), followed by a water wash[3]. Place all used wipes into the solid hazardous waste container.
Final Validation: Visually inspect the area under standard lighting. Ensure all waste containers are tightly sealed and transferred to the institutional hazardous waste accumulation area.
Linear workflow for the emergency containment and cleanup of a Gimeracil derivative spill.
Final Destruction: Vendor Handoff
Because 3-Cyano Gimeracil-13C3 Methyl Ether is highly toxic to aquatic life with long-lasting effects (H410)[3], it cannot be disposed of via municipal landfills or wastewater systems[5].
You must entrust the final disposal to a licensed hazardous waste management facility. When manifesting the waste for the vendor, specify that the material requires High-Temperature Incineration . The incinerator must be equipped with an alkaline flue-gas scrubber to neutralize the hydrogen chloride (HCl) and nitrogen oxides (NO
x
) generated during the combustion of the chloropyridine ring[5].
References
DC Chemicals. (2024). Safety Data Sheet: Gimeracil (CAS 103766-25-2). Retrieved from[Link]
Pharmaffiliates. Gimeracil-impurities: 3-Cyano Gimeracil-13C3 Methyl Ether. Retrieved from [Link]